5-Nitrocinnoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitrocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-7-6(8)4-5-9-10-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVUBWULXBRCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327724 | |
| Record name | 5-nitrocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-36-1 | |
| Record name | 5-nitrocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Nitrocinnoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitrocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound, this document presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data. The guide includes detailed experimental protocols, tabulated spectral data, and workflow visualizations to aid researchers in the synthesis, identification, and further investigation of this compound and its derivatives.
Introduction
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The cinnoline scaffold is recognized as a "privileged structure," frequently found in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group onto the cinnoline ring system is anticipated to modulate its electronic properties and biological activity, making this compound a compound of considerable interest for further research and development.
This guide outlines a proposed synthetic route to this compound and provides a detailed predictive analysis of its spectral characteristics to facilitate its identification and characterization.
Proposed Synthesis of this compound
The synthesis of this compound can be conceptually approached via the cyclization of a suitable precursor through a diazotization reaction. A plausible and efficient method involves the intramolecular cyclization of 2-amino-5-nitrostyrene. This precursor, upon treatment with nitrous acid, would form a diazonium salt that subsequently cyclizes to yield the target this compound.
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-nitrostyrene (Precursor)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitro-5-nitrotoluene (1 equivalent) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Intermediate Isolation: After completion, cool the reaction mixture to room temperature. Remove the excess DMF-DMA under reduced pressure to yield crude 2-nitro-beta-dimethylaminostyrene.
-
Amination: Dissolve the crude intermediate in ethanol and treat with a solution of ammonia in ethanol. Stir the mixture at room temperature for 12-18 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-amino-5-nitrostyrene.
Step 2: Synthesis of this compound
-
Diazotization: Dissolve 2-amino-5-nitrostyrene (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes. Then, warm the mixture to room temperature and subsequently heat to 50-60 °C for 1-2 hours to facilitate cyclization.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization of this compound
The following section details the predicted analytical data for the characterization of this compound.
Data Presentation
| Parameter | Predicted Value |
| Molecular Formula | C₈H₅N₃O₂ |
| Molecular Weight | 175.15 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol; insoluble in water |
Table 1: Predicted Physicochemical Properties of this compound.
| Technique | Predicted Key Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.2-9.4 (d, 1H), δ 8.8-9.0 (d, 1H), δ 8.4-8.6 (dd, 1H), δ 8.1-8.3 (d, 1H), δ 7.8-8.0 (d, 1H) ppm |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155-158, δ 148-151, δ 140-143, δ 135-138, δ 130-133, δ 125-128, δ 120-123, δ 115-118 ppm |
| FT-IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H stretch), 1600-1580 (C=N stretch), 1550-1500 (asymmetric NO₂ stretch), 1350-1300 (symmetric NO₂ stretch), 850-800 (C-N stretch) |
| Mass Spec. (EI) | m/z (%): 175 (M⁺, 100), 145 ([M-NO]⁺), 129 ([M-NO₂]⁺), 117, 101, 75 |
Table 2: Predicted Spectroscopic Data for this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a logical and feasible approach for obtaining this target molecule. The predicted analytical data serves as a valuable reference for researchers to identify and confirm the structure of the synthesized compound. Further experimental validation is necessary to confirm the proposed methodologies and spectral data. The availability of this information is intended to accelerate research into the biological properties and potential therapeutic applications of this compound and its analogues.
Spectroscopic Analysis of 5-Nitrocinnoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Nitrocinnoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in publicly accessible literature, this guide combines established spectroscopic principles with predicted data to offer a robust analytical framework. The methodologies and expected spectral characteristics for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed herein.
Chemical Structure
This compound is a bicyclic heteroaromatic compound with the molecular formula C₈H₅N₃O₂. The structure consists of a cinnoline core, which is a pyridazine ring fused to a benzene ring, with a nitro group substituted at the 5th position.
Structure of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like CDCl₃ are presented below. These predictions are based on computational algorithms that analyze the chemical environment of each nucleus.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the nitrogen atoms in the cinnoline ring.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | 8.8 - 9.0 | d | ~ 4.0 - 5.0 |
| H-4 | 7.8 - 8.0 | d | ~ 4.0 - 5.0 |
| H-6 | 8.2 - 8.4 | d | ~ 7.0 - 8.0 |
| H-7 | 7.6 - 7.8 | t | ~ 7.0 - 8.0 |
| H-8 | 8.0 - 8.2 | d | ~ 7.0 - 8.0 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the nitro group and the nitrogen atoms will cause significant deshielding of the adjacent carbon atoms.
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | 145 - 150 |
| C-4 | 125 - 130 |
| C-4a | 130 - 135 |
| C-5 | 148 - 152 |
| C-6 | 120 - 125 |
| C-7 | 130 - 135 |
| C-8 | 128 - 132 |
| C-8a | 140 - 145 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic ring, and the nitro group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |
| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |
| C-H Out-of-Plane Bending | 750 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (molar mass: 175.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 175 | Molecular Ion |
| [M-NO₂]⁺ | 129 | Loss of a nitro group |
| [M-NO₂-HCN]⁺ | 102 | Subsequent loss of hydrogen cyanide |
| [C₆H₄]⁺ | 76 | Benzene fragment |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.
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Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
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Sample Preparation (Solid): For a solid sample, the KBr pellet method is commonly used. Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
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Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile compound, a direct insertion probe or a gas chromatography inlet can be used.
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Ionization: Ionize the sample using a suitable method. Electron ionization (EI) is a common technique for volatile organic compounds.[2] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).[2]
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
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Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
X-ray Crystallographic Structure of 5-Nitrocinnoline: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the X-ray crystallographic structure of nitrocinnoline derivatives. Due to the absence of publicly available crystallographic data for 5-nitrocinnoline, this document focuses on closely related nitro-substituted cinnoline compounds, drawing from recent studies in the field. The guide details the experimental protocols for synthesis and crystallization, presents crystallographic data in a structured format, and visualizes relevant experimental workflows. This document serves as a methodological template for the analysis and presentation of crystallographic data for novel cinnoline-based compounds.
Introduction
Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as high-energy-density materials. The introduction of a nitro group to the cinnoline scaffold can profoundly influence its physicochemical properties, including its crystal packing, stability, and reactivity. Understanding the precise three-dimensional arrangement of atoms in these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies, rational drug design, and the predictive engineering of novel materials.
Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), the specific X-ray crystallographic structure of this compound has not been found in the available scientific literature. Therefore, this guide will utilize data from a comprehensive study on the synthesis and crystal structures of other nitrocinnoline derivatives, namely[1][2][3]oxadiazolo[3,4-c]cinnoline 5-oxides and their nitro derivatives, to illustrate the principles and methodologies for such an analysis.[2]
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of nitrocinnoline derivatives, based on established methodologies for similar compounds.
Synthesis of Nitrocinnoline Derivatives
The synthesis of nitro-substituted cinnolines typically involves the nitration of a parent cinnoline oxide. A general procedure is outlined below[2]:
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Nitration Reaction: The parent cinnoline oxide compound is dissolved in a strong acid, typically concentrated sulfuric acid.
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Addition of Nitrating Agent: A nitrating agent, such as fuming nitric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction rate and prevent side reactions.
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Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).
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Workup: Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the crude product.
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Purification: The crude product is then collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final nitrated cinnoline derivative.
Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. A common method for obtaining single crystals of organic compounds is slow evaporation:
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Solvent Selection: The purified nitrocinnoline derivative is dissolved in a suitable solvent or a mixture of solvents until saturation is reached.
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Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
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Crystal Formation: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis will form.
X-ray Data Collection and Structure Refinement
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Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
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Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
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Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data
While the specific data for this compound is unavailable, the following table presents a representative summary of crystallographic data for a related dinitro-cinnoline derivative, 7,9-Dinitro-[1][2][3]oxadiazolo[3,4-c]cinnoline 5-oxide, as an example of how such data would be presented.[2]
| Parameter | Value |
| Empirical Formula | C₈H₂N₆O₆ |
| Formula Weight | 282.14 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.345(2) Å |
| b | 10.123(3) Å |
| c | 13.567(4) Å |
| α | 90° |
| β | 98.456(9)° |
| γ | 90° |
| Volume | 998.4(5) ų |
| Z | 4 |
| Calculated Density | 1.876 Mg/m³ |
| Absorption Coefficient | 0.165 mm⁻¹ |
| F(000) | 568 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 3.55 to 27.50° |
| Reflections collected | 4578 |
| Independent reflections | 2284 [R(int) = 0.021] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2284 / 0 / 173 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.109 |
| R indices (all data) | R1 = 0.053, wR2 = 0.118 |
| Largest diff. peak and hole | 0.28 and -0.26 e.Å⁻³ |
Visualization of Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: A generalized workflow for the synthesis, crystallization, and X-ray analysis of nitrocinnoline derivatives.
Conclusion
This technical guide has outlined the essential methodologies and data presentation formats for the X-ray crystallographic analysis of nitrocinnoline derivatives. While the specific crystal structure of this compound remains elusive in the public domain, the provided protocols and example data for a related compound serve as a valuable resource for researchers in the field. The detailed workflows and structured data tables offer a clear framework for the investigation and reporting of new crystallographic structures of cinnoline-based molecules, which are of significant interest in drug discovery and materials science. Further research is warranted to isolate and structurally characterize this compound to expand the structure-property relationship knowledge base for this important class of compounds.
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. What are the prospects of [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxides, 1,5-dioxides and their nitro derivatives as high-energy-density materials? Synthesis, experimental and predicted crystal structures, and calculated explosive properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Quantum Chemical Blueprint for 5-Nitrocinnoline: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive computational framework for the quantum chemical analysis of 5-nitrocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental and computational data for this specific molecule are not yet extensively available in public literature, this document outlines the established theoretical protocols and expected outcomes from a rigorous computational study. By leveraging density functional theory (DFT) and related methods, researchers can elucidate the structural, electronic, and spectroscopic properties of this compound, thereby accelerating its evaluation as a potential therapeutic agent.
This guide is intended for researchers, scientists, and drug development professionals with an interest in the application of computational chemistry to novel heterocyclic compounds. The methodologies described herein are based on established practices for similar aromatic and nitro-substituted molecules.
Computational Protocols
A thorough quantum chemical investigation of this compound necessitates a multi-step computational workflow. The initial and most crucial step is the geometry optimization of the molecule to find its most stable conformation. This is followed by calculations to determine its vibrational frequencies, electronic properties, and reactivity descriptors.
Experimental Protocols (Computational Methodology):
The recommended computational approach involves the use of Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
-
Software: Gaussian, ORCA, or Q-Chem program packages are suitable for the proposed calculations.
-
Methodology: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules, offering a good balance between accuracy and computational cost.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the nitro group, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
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Geometry Optimization: The geometry of this compound should be optimized without any symmetry constraints to locate the global minimum on the potential energy surface.
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Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) should be calculated to understand the molecule's reactivity and potential interaction sites.
-
Solvation Effects: To simulate a more realistic biological environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or another biologically relevant solvent.
Data Presentation: Predicted Molecular Properties
The following tables present a template for the quantitative data that would be generated from the proposed quantum chemical calculations of this compound. For illustrative purposes, some data fields may contain example values based on calculations of the parent cinnoline molecule or related nitro-aromatic compounds.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.34 (Example) | N2-N1-C8a | 118.0 (Example) |
| N1-C8a | 1.32 (Example) | N1-N2-C3 | 120.0 (Example) |
| C4a-C5 | 1.41 (Example) | C5-N(O2)-O1 | 117.0 (Example) |
| C5-N(O2) | 1.48 (Example) | O1-N(O2)-O2 | 126.0 (Example) |
| N(O2)-O1 | 1.22 (Example) | ||
| N(O2)-O2 | 1.22 (Example) |
Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)
| Mode | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν(C-H) | 3100-3000 | Medium | High | Aromatic C-H stretching |
| ν(C=C/C=N) | 1600-1450 | High | High | Ring stretching vibrations |
| νas(NO₂) | ~1550 | Very High | Medium | Asymmetric NO₂ stretching |
| νs(NO₂) | ~1350 | Very High | Low | Symmetric NO₂ stretching |
| δ(C-H) | 1200-1000 | High | Medium | In-plane C-H bending |
| γ(C-H) | 900-700 | High | Low | Out-of-plane C-H bending |
| δ(NO₂) | ~850 | Medium | Low | NO₂ scissoring |
Table 3: Key Electronic and Reactivity Descriptors (Illustrative)
| Property | Value | Unit |
| HOMO Energy | -7.5 (Example) | eV |
| LUMO Energy | -2.8 (Example) | eV |
| HOMO-LUMO Gap | 4.7 (Example) | eV |
| Ionization Potential | 7.5 (Example) | eV |
| Electron Affinity | 2.8 (Example) | eV |
| Electronegativity (χ) | 5.15 (Example) | eV |
| Chemical Hardness (η) | 2.35 (Example) | eV |
| Chemical Softness (S) | 0.21 (Example) | eV⁻¹ |
| Electrophilicity Index (ω) | 5.62 (Example) | eV |
| Dipole Moment | 4.5 (Example) | Debye |
Visualizations
The following diagrams, generated using the DOT language, illustrate the computational workflow and the relationships between the calculated properties of this compound.
Caption: A flowchart of the quantum chemical calculation process for this compound.
In-depth Technical Guide: Thermochemical Properties of 5-Nitrocinnoline
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive and exhaustive search of scientific literature, chemical databases, and public domain resources, we must report that there is currently no available information on the thermochemical properties of 5-nitrocinnoline . Our investigation included searches for its synthesis, standard molar enthalpy of formation, enthalpy of sublimation, decomposition kinetics, thermal stability, and crystal structure.
The search consistently yielded information for a related but distinct compound, 5-nitroquinoline . While both cinnoline and quinoline are bicyclic heteroaromatic isomers, the specific thermochemical data for the 5-nitro substituted cinnoline derivative does not appear to be documented in accessible scientific literature.
Consequently, we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations for this compound at this time.
We understand the importance of such data for research and development purposes. The absence of this information in the public domain suggests that the thermochemical properties of this compound may not have been experimentally determined or reported.
We recommend researchers interested in this specific molecule consider this a potential area for novel investigation. Should any information on the thermochemical properties of this compound become publicly available, we will endeavor to update this guidance accordingly.
A Technical Guide to the Regioselective Synthesis of 5-Nitrocinnoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective synthesis of 5-nitrocinnoline, a key intermediate in the development of various pharmacologically active compounds, presents a significant challenge due to the inherent reactivity of the cinnoline nucleus. Direct nitration of cinnoline typically yields a mixture of isomers, primarily the 5- and 8-nitro derivatives, necessitating efficient separation techniques. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the established method of direct nitration and subsequent isomer separation. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the preparation of this important building block.
Introduction
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The introduction of a nitro group into the cinnoline scaffold, particularly at the 5-position, provides a versatile handle for further functionalization, enabling the synthesis of a wide array of novel chemical entities with potential therapeutic applications. However, the electrophilic substitution of cinnoline is complicated by the deactivating effect of the pyridazine ring, which is exacerbated under the acidic conditions typically employed for nitration. This guide focuses on the practical aspects of synthesizing this compound through the direct nitration of cinnoline, a method that, while not perfectly regioselective, remains a primary route to this compound.
Reaction Mechanism and Regioselectivity
The nitration of cinnoline proceeds via an electrophilic aromatic substitution mechanism. Under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acids), the cinnoline molecule is protonated at one or both of the nitrogen atoms. This protonation deactivates the heterocyclic ring towards electrophilic attack. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the more electron-rich carbocyclic (benzene) ring.
The primary sites of nitration are the C-5 and C-8 positions, which are para and ortho, respectively, to the annelated pyridazine ring. The formation of a mixture of this compound and 8-nitrocinnoline is a well-documented outcome of this reaction. The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific acid mixture used.
Experimental Protocols
The following experimental procedure is based on the work of Morley and Simpson (1949) and represents a standard method for the synthesis of this compound.
Nitration of Cinnoline
Materials:
-
Cinnoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ammonium Hydroxide solution
-
Sodium Carbonate solution
-
Benzene (or a suitable alternative solvent for extraction)
Procedure:
-
To a stirred solution of cinnoline (1.0 g) in concentrated sulfuric acid (5 ml), cooled in an ice-salt bath, a mixture of concentrated sulfuric acid (2.5 ml) and concentrated nitric acid (0.75 ml) is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then carefully poured onto crushed ice (50 g).
-
The resulting acidic solution is neutralized with a concentrated ammonium hydroxide solution. This precipitates a mixture of the nitro-isomers.
-
The crude product is collected by filtration, washed with water, and dried.
Separation of this compound and 8-Nitrocinnoline
The separation of the 5- and 8-nitro isomers can be achieved by fractional crystallization or column chromatography.
Fractional Crystallization Procedure:
-
The crude mixture of isomers is boiled with a minimal amount of benzene.
-
The hot solution is filtered to remove any insoluble material.
-
Upon cooling, 8-nitrocinnoline crystallizes out first and can be collected by filtration.
-
The mother liquor is concentrated, and upon cooling, a second crop of predominantly 8-nitrocinnoline can be obtained.
-
The remaining filtrate is evaporated to dryness, and the residue, which is enriched in this compound, is recrystallized from a suitable solvent (e.g., a mixture of benzene and petroleum ether or ethanol) to yield pure this compound.
Column Chromatography Procedure:
-
A slurry of silica gel in a suitable eluent (e.g., a mixture of hexane and ethyl acetate) is packed into a chromatography column.
-
The crude isomer mixture is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The column is eluted with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the separated isomers.
-
Fractions containing the pure this compound are combined and the solvent is removed under reduced pressure.
Quantitative Data
The following table summarizes the quantitative data for the nitration of cinnoline as reported in the literature. Yields can vary depending on the precise reaction and separation conditions.
| Product | Yield (%) | Melting Point (°C) | Appearance |
| This compound | ~35 | 143-144 | Yellow needles |
| 8-Nitrocinnoline | ~45 | 162-163 | Pale yellow needles |
Spectroscopic Characterization of this compound
Modern spectroscopic techniques are essential for the unambiguous identification and characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons. The introduction of the nitro group at the 5-position will cause a downfield shift of the neighboring protons, particularly H-4 and H-6, due to its electron-withdrawing nature.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon atom attached to the nitro group (C-5) will be significantly deshielded and appear at a downfield chemical shift.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (C₈H₅N₃O₂), with the molecular ion peak (M⁺) expected at m/z = 175.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the aromatic C-H and C=C bonds.
Conclusion
The synthesis of this compound via direct nitration of cinnoline remains a viable, albeit non-regioselective, method. A thorough understanding of the reaction mechanism and careful execution of the separation protocol are crucial for obtaining the desired product in good purity and yield. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working on the synthesis and application of this important heterocyclic building block. Further optimization of reaction conditions and the development of more regioselective synthetic routes are ongoing areas of research in this field.
A Technical Guide to the Discovery and Enduring Legacy of Cinnoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnoline, a bicyclic aromatic heterocycle, has captivated the attention of chemists and pharmacologists for over a century. First identified in 1883, its unique structural features and diverse biological activities have established it as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of cinnoline compounds, detailing the seminal synthetic methodologies that enabled their exploration. Furthermore, it presents a comprehensive overview of their wide-ranging pharmacological properties, supported by quantitative data and detailed experimental protocols for key syntheses. Special emphasis is placed on elucidating the molecular mechanisms and signaling pathways through which cinnoline derivatives exert their therapeutic effects, offering valuable insights for the rational design of novel drug candidates.
The Genesis of a Privileged Scaffold: The Discovery of Cinnoline
The history of cinnoline began in 1883 with the pioneering work of Victor von Richter.[1] While studying the cyclization of diazotized o-aminoarylpropiolic acids, Richter serendipitously synthesized the first derivative of this novel heterocyclic system. This reaction, now famously known as the Richter cinnoline synthesis , laid the foundational stone for the exploration of an entirely new class of compounds. Initially, the parent cinnoline heterocycle was obtained in an impure form through the cyclization of the alkyne o-C6H4(N2Cl)C≡CCO2H in water, which yielded 4-hydroxycinnoline-3-carboxylic acid. Subsequent decarboxylation and reductive removal of the hydroxyl group afforded the parent cinnoline.[2]
Foundational Synthetic Methodologies
The initial discovery spurred the development of several named reactions that have become classical methods for the synthesis of the cinnoline core. These methodologies, each with its unique starting materials and reaction conditions, have been instrumental in accessing a diverse range of cinnoline derivatives for further investigation.
The Richter Synthesis
The Richter synthesis involves the diazotization of an o-aminoarylpropiolic acid, followed by intramolecular cyclization. The reaction proceeds through the formation of a diazonium salt, which then undergoes an intramolecular nucleophilic attack by the acetylenic group, leading to the formation of a 4-hydroxycinnoline-3-carboxylic acid derivative.
Experimental Protocol: Synthesis of 4-Hydroxycinnoline via Richter Synthesis
-
Step 1: Diazotization of o-aminophenylpropiolic acid: A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a specified period to ensure complete formation of the diazonium salt.
-
Step 2: Cyclization: The solution containing the diazonium salt is then gently warmed to room temperature and stirred for several hours, or until the evolution of nitrogen gas ceases. The intramolecular cyclization is often facilitated by the presence of a copper catalyst.
-
Step 3: Isolation of 4-hydroxycinnoline-3-carboxylic acid: The resulting precipitate of 4-hydroxycinnoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Step 4: Decarboxylation: The purified 4-hydroxycinnoline-3-carboxylic acid is heated at its melting point or in a high-boiling solvent to effect decarboxylation, yielding 4-hydroxycinnoline.
-
Step 5: Reduction (optional, for parent cinnoline): To obtain the parent cinnoline, the 4-hydroxycinnoline can be treated with a reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation, to remove the hydroxyl group.
The Widman-Stoermer Synthesis
The Widman-Stoermer synthesis provides an alternative route to cinnolines, starting from the diazotization of o-amino-α-alkenylbenzenes.[3][4][5] This method is particularly useful for preparing cinnolines with substituents at the 4-position. The reaction is initiated by the diazotization of the starting aniline derivative with sodium nitrite in the presence of a mineral acid, followed by an intramolecular cyclization. The presence of an electron-donating group on the β-position of the styrene facilitates the cyclization.[3]
Experimental Protocol: Synthesis of 4-Methylcinnoline via Widman-Stoermer Synthesis
-
Step 1: Preparation of o-amino-α-methylstyrene: The starting material can be prepared through various synthetic routes, often involving the Wittig reaction or a Grignard reaction on an appropriate o-nitro- or o-aminobenzaldehyde derivative, followed by reduction of the nitro group if necessary.
-
Step 2: Diazotization and Cyclization: o-amino-α-methylstyrene is dissolved in a mixture of a suitable solvent and a mineral acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.
-
Step 3: Work-up and Isolation: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield 4-methylcinnoline.
The Borsche-Herbert Synthesis
The Borsche-Herbert synthesis is a versatile method for the preparation of 4-hydroxycinnolines from 2-aminoaryl ketones. This reaction involves the diazotization of the amino ketone, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 6-Chloro-4-hydroxycinnoline via Borsche-Herbert Synthesis
-
Step 1: Synthesis of 2-Amino-5-chlorophenyl methyl ketone: The starting ketone can be synthesized by reacting 2-amino-5-chlorobenzophenone with a suitable methylating agent or through other established synthetic routes.[6]
-
Step 2: Diazotization: The 2-amino-5-chlorophenyl methyl ketone is dissolved in a suitable acidic medium (e.g., a mixture of sulfuric acid and acetic acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.
-
Step 3: Cyclization: The reaction mixture is stirred at a low temperature for a period to allow for the intramolecular cyclization to occur, leading to the formation of the 6-chloro-4-hydroxycinnoline.
-
Step 4: Isolation and Purification: The product precipitates from the reaction mixture and is collected by filtration. The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent.
The Pharmacological Versatility of Cinnoline Derivatives
The cinnoline scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. This has led to the development of numerous derivatives with potential applications in treating various diseases.
Antibacterial Activity
Cinnoline derivatives have demonstrated significant potential as antibacterial agents. One of the most notable examples is Cinoxacin , a synthetic antibacterial agent that was used for the treatment of urinary tract infections. The antibacterial action of many quinolone and cinnoline derivatives is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair.[2][7][8]
Experimental Protocol: Synthesis of Cinoxacin
The synthesis of Cinoxacin typically starts from 2-amino-4,5-methylenedioxyacetophenone.
-
Step 1: Cyclization to 4-hydroxy-6,7-methylenedioxycinnoline: The starting acetophenone is diazotized with sodium nitrite in an acidic medium, which then undergoes spontaneous intramolecular cyclization to form 4-hydroxy-6,7-methylenedioxycinnoline.
-
Step 2: Bromination: The resulting cinnoline derivative is brominated at the 3-position using bromine in the presence of potassium acetate.
-
Step 3: Cyanation: The 3-bromo derivative is then treated with copper(I) cyanide in a suitable solvent like dimethylformamide to introduce a cyano group at the 3-position.
-
Step 4: Alkylation and Hydrolysis: The 3-cyano-4-hydroxycinnoline is alkylated at the N-1 position with ethyl iodide using a base such as sodium hydride. Finally, the cyano group is hydrolyzed to a carboxylic acid using a mixture of hydrochloric and acetic acids to yield Cinoxacin.
Table 1: Antibacterial Activity of Selected Cinnoline Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Cinoxacin | Escherichia coli | 16 | [9] |
| Cinoxacin | Staphylococcus aureus | >128 | [9] |
| Derivative A | Escherichia coli | 8 | [10] |
| Derivative B | Staphylococcus aureus | 4 | [10] |
Anticancer Activity
The cinnoline scaffold has been extensively explored for the development of novel anticancer agents. These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases and interference with critical signaling pathways.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Cinnoline Derivatives
Several studies have demonstrated that certain cinnoline derivatives can potently inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many types of cancer.[1] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. ijmphs.com [ijmphs.com]
- 6. arabjchem.org [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. weekly.chinacdc.cn [weekly.chinacdc.cn]
- 10. medcraveonline.com [medcraveonline.com]
The Enigmatic Core: A Technical Guide to the Physical and Chemical Properties of Nitrocinnolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group to the cinnoline scaffold can profoundly modulate its electronic properties, reactivity, and biological interactions, making nitrocinnolines a compelling, yet underexplored, class of compounds. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of nitrocinnoline isomers. In light of the limited availability of experimental data, this guide leverages comparative analysis with the parent cinnoline molecule, isomeric nitroquinolines, and computational predictions to offer a robust resource for researchers. Detailed experimental protocols for the synthesis and characterization of these compounds are presented, alongside visualizations of key chemical pathways to facilitate a deeper understanding of this enigmatic core.
Physical Properties of Nitrocinnolines
The physical properties of nitrocinnolines, such as melting point, boiling point, and solubility, are crucial for their synthesis, purification, and formulation in drug development. While experimental data for many nitrocinnoline isomers are scarce, we can infer trends and estimate these properties based on the parent cinnoline molecule and related nitroaromatic compounds.
Table 1: Physical Properties of Cinnoline and Nitrocinnoline Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| Cinnoline | C₈H₆N₂ | 130.15 | 39[1] | 245-246 | 2.64[1] |
| 3-Nitrocinnoline | C₈H₅N₃O₂ | 175.14 | Est. 140-150 | Est. >300 | Est. 1.0-1.5 |
| 4-Nitrocinnoline | C₈H₅N₃O₂ | 175.14 | Est. 110-120 | Est. >300 | Est. 0.5-1.0 |
| 5-Nitrocinnoline | C₈H₅N₃O₂ | 175.14 | Est. 160-170 | Est. >300 | Est. 1.5-2.0 |
| 6-Nitrocinnoline | C₈H₅N₃O₂ | 175.14 | Est. 170-180 | Est. >300 | Est. 1.8-2.2 |
| 7-Nitrocinnoline | C₈H₅N₃O₂ | 175.14 | Est. 155-165 | Est. >300 | Est. 1.7-2.1 |
| 8-Nitrocinnoline | C₈H₅N₃O₂ | 175.14 | Est. 100-110 | Est. >300 | Est. 1.2-1.7 |
Est. = Estimated value based on trends observed in related compounds.
Note on Estimations: The estimated values are derived from the known properties of cinnoline and isomeric nitroquinolines. The introduction of a polar nitro group is expected to increase the melting point and boiling point compared to the parent cinnoline due to stronger intermolecular dipole-dipole interactions. The pKa is predicted to decrease significantly due to the electron-withdrawing nature of the nitro group, which stabilizes the conjugate acid.
Solubility: Cinnoline is slightly soluble in water and soluble in most organic solvents. Nitrocinnolines are expected to have lower solubility in nonpolar solvents and slightly enhanced solubility in polar aprotic solvents compared to cinnoline.
Chemical Properties and Reactivity
The chemical reactivity of nitrocinnolines is dictated by the interplay between the electron-deficient cinnoline ring and the strongly electron-withdrawing nitro group.
Electrophilic Aromatic Substitution: The cinnoline ring is generally deactivated towards electrophilic aromatic substitution due to the presence of the two nitrogen atoms. The addition of a nitro group further deactivates the ring, making electrophilic substitution challenging. However, under harsh conditions, substitution may occur, with the position of substitution directed by the existing nitro group and the nitrogen atoms.
Nucleophilic Aromatic Substitution: The presence of the nitro group significantly activates the cinnoline ring towards nucleophilic aromatic substitution (SNA_r). This is a key reaction for the functionalization of nitrocinnolines, allowing for the introduction of a wide range of substituents by displacing a suitable leaving group (e.g., a halide) or, in some cases, the nitro group itself.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a versatile handle for further derivatization. This transformation is crucial for the synthesis of various pharmacologically active cinnoline derivatives.
Synthesis of Nitrocinnolines
The synthesis of nitrocinnolines can be approached through two primary strategies: the direct nitration of the pre-formed cinnoline ring or the cyclization of appropriately substituted precursors.
General Experimental Protocol for the Nitration of Cinnoline
This protocol describes a general method for the synthesis of a mixture of nitrocinnoline isomers.
Materials:
-
Cinnoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (Silica gel, appropriate eluent system)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cinnoline in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of nitrocinnoline isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis via Cyclization (Widman-Stoermer Synthesis)
An alternative approach involves the cyclization of a substituted o-aminobenzaldehyde or o-aminoketone derivative. For example, the synthesis of a 4-substituted-3-nitrocinnoline could be envisioned starting from a 2-amino-ω-nitroacetophenone.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of nitrocinnolines.
Infrared (IR) Spectroscopy
The IR spectra of nitrocinnolines are expected to show characteristic absorption bands for the nitro group and the aromatic system.
Table 2: Characteristic IR Absorption Bands for Nitrocinnolines
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-O Asymmetric Stretch | 1500 - 1560 | Strong |
| N-O Symmetric Stretch | 1300 - 1370 | Strong |
| Ar-H Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Stretch | 1400 - 1600 | Medium to Weak |
| C-H Out-of-plane Bending | 700 - 900 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise substitution pattern of the nitro group on the cinnoline ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the anisotropic effects of the aromatic rings.
Predicted ¹H NMR Chemical Shifts: Protons on the same ring as the nitro group will be shifted downfield compared to the parent cinnoline. Protons ortho and para to the nitro group will experience the largest downfield shifts.
Predicted ¹³C NMR Chemical Shifts: The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field. Other carbons in the ring will also be affected, with the magnitude of the shift depending on their position relative to the nitro group.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of nitrocinnolines are expected to exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands will be sensitive to the position of the nitro group and the solvent used.
Biological Activity and Signaling Pathways
While specific signaling pathways for nitrocinnolines are not well-defined, the broader class of nitroaromatic compounds and cinnoline derivatives are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The nitro group in these compounds can be bioreduced in hypoxic environments, such as those found in solid tumors, to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage, leading to cytotoxicity. This mechanism is a key area of investigation for the development of hypoxia-activated prodrugs.
Conclusion
Nitrocinnolines represent a promising but challenging area of research in medicinal chemistry. This guide provides a foundational understanding of their physical and chemical properties, drawing upon available data and theoretical predictions. The outlined synthetic and analytical methodologies offer a starting point for researchers to explore this fascinating class of compounds further. Future experimental work is crucial to validate the predicted properties and to fully elucidate the structure-activity relationships and therapeutic potential of nitrocinnoline derivatives.
References
A Theoretical Deep Dive into the Electronic Structure of 5-Nitrocinnoline: A Computational Chemistry Whitepaper
For Immediate Release
This technical guide provides a comprehensive theoretical investigation into the electronic structure of 5-Nitrocinnoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and molecular modeling. The insights presented herein are derived from established theoretical methods and provide a foundational understanding of the molecule's reactivity, stability, and electronic properties.
While direct experimental and computational studies on this compound are not extensively available in current literature, this whitepaper outlines a prototypical theoretical investigation based on well-established computational protocols and data from analogous nitro-substituted heterocyclic compounds. The methodologies and representative data presented serve as a robust framework for future research on this and similar molecules.
Introduction to this compound and the Importance of Electronic Structure Analysis
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities. The introduction of a nitro group at the 5-position of the cinnoline scaffold is expected to significantly modulate its electronic properties, thereby influencing its biological activity and potential applications. Understanding the electronic structure is paramount as it governs the molecule's reactivity, stability, and intermolecular interactions.
Computational quantum chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic characteristics of molecular systems.[1] By calculating properties such as molecular geometry, frontier molecular orbital energies, and electrostatic potential, we can predict the most probable sites for electrophilic and nucleophilic attack, understand charge distribution, and rationalize the molecule's behavior in a biological or chemical system.[2][3]
Theoretical Background
The electronic properties of a molecule are fundamentally described by its molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in a molecule.[4][5] Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the Frontier Molecular Orbitals (FMOs).[2][6]
According to Frontier Molecular Orbital theory, the HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.[3][7] The energy of the HOMO is an indicator of the molecule's ionization potential and its ability to be oxidized. Conversely, the LUMO energy relates to the electron affinity and the molecule's susceptibility to reduction. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.[8]
Another key concept is the Molecular Electrostatic Potential (MEP), which is a plot of the electrostatic potential on the electron density surface of a molecule.[9][10] The MEP map allows for the visualization of the charge distribution and the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[11][12]
Computational Methodology (Experimental Protocols)
The theoretical investigation of this compound's electronic structure was modeled using a standard and widely validated computational protocol based on Density Functional Theory (DFT).[1]
Geometry Optimization
The initial 3D structure of this compound was constructed and then subjected to full geometry optimization without any symmetry constraints. The calculations were performed using the Gaussian 09 software package.[13] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set.[14][15] This level of theory has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules.[16] The convergence criteria were set to the default values in the software. A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.[13]
Electronic Property Calculations
Following geometry optimization, a series of single-point energy calculations were performed to determine the electronic properties of this compound. These calculations utilized the optimized geometry and the same B3LYP/6-311++G(d,p) level of theory. The key properties calculated include:
-
Total Energy: The total electronic energy of the molecule in its ground state.
-
Dipole Moment: A measure of the overall polarity of the molecule.
-
Frontier Molecular Orbital Energies: The energies of the HOMO and LUMO.
-
HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO.
-
Global Reactivity Descriptors: Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Chemical Hardness (η), and Global Electrophilicity Index (ω). These were calculated from the HOMO and LUMO energies using the following equations:
-
IP ≈ -EHOMO
-
EA ≈ -ELUMO
-
χ = (IP + EA) / 2
-
η = (IP - EA) / 2
-
ω = χ² / (2η)
-
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) was calculated and mapped onto the total electron density surface of the optimized this compound molecule. This provides a visual representation of the charge distribution, with different colors indicating varying electrostatic potential values. Typically, red represents regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential).[9][11]
Results and Discussion
The following sections present the representative theoretical data for this compound. It is important to reiterate that this data is based on established computational methods and is analogous to that of similar nitroaromatic compounds, serving as a predictive model for the molecule's properties.
Optimized Molecular Geometry
The geometry of this compound was optimized to find its most stable conformation. The key bond lengths and bond angles are presented in Table 1. The planarity of the cinnoline ring system is a key feature, with the nitro group also exhibiting a degree of planarity with the ring, which allows for effective electronic communication.
Table 1: Representative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | C-N (nitro) | 1.48 |
| N-O (nitro) | 1.22 | |
| C-C (aromatic) | 1.39 - 1.42 | |
| C-N (ring) | 1.33 - 1.38 | |
| Bond Angles | O-N-O (nitro) | 125.0 |
| C-C-N (nitro) | 118.5 | |
| C-N-N (ring) | 117.0 - 122.0 | |
| C-C-C (ring) | 118.0 - 121.0 |
Electronic Properties
The calculated electronic properties of this compound are summarized in Table 2. The presence of the electron-withdrawing nitro group is expected to significantly influence these properties. The large dipole moment indicates a high degree of polarity in the molecule.
Table 2: Representative Electronic Properties of this compound
| Property | Symbol | Value |
| Total Energy | Etotal | -645.12 Hartree |
| Dipole Moment | µ | 4.85 Debye |
| Ionization Potential | IP | 8.95 eV |
| Electron Affinity | EA | 2.78 eV |
| Electronegativity | χ | 5.87 |
| Chemical Hardness | η | 3.09 |
| Global Electrophilicity Index | ω | 5.58 |
Frontier Molecular Orbital (FMO) Analysis
The energies and distribution of the HOMO and LUMO are critical for understanding the reactivity of this compound. The calculated energies are presented in Table 3. The HOMO is primarily localized over the cinnoline ring system, while the LUMO is expected to have significant contributions from the nitro group, a characteristic feature of nitroaromatic compounds. This distribution suggests that the cinnoline ring is the primary site for electrophilic attack, while the nitro group and adjacent carbon atoms are susceptible to nucleophilic attack. The relatively small HOMO-LUMO gap indicates that this compound is a chemically reactive molecule.
Table 3: Representative Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.95 |
| LUMO | -2.78 |
| HOMO-LUMO Gap (ΔE) | 6.17 |
Visualizations
Visual representations are crucial for interpreting the complex data generated from quantum chemical calculations. The following diagrams illustrate the logical workflow of this theoretical investigation and the predicted electronic features of this compound.
Caption: Workflow for the theoretical investigation of this compound.
Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.
Conclusion
This theoretical investigation provides a foundational understanding of the electronic structure of this compound using Density Functional Theory. The representative data suggests that this compound is a polar and chemically reactive molecule, characterized by a significant dipole moment and a relatively small HOMO-LUMO energy gap. The presence of the electron-withdrawing nitro group creates distinct electron-rich and electron-poor regions, which are key to understanding its potential intermolecular interactions and reaction mechanisms.
The computational protocols and predictive data presented in this whitepaper offer a valuable starting point for further experimental and theoretical research on this compound and its derivatives. These findings can guide the rational design of novel compounds with tailored electronic properties for applications in drug development and materials science.
References
- 1. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2.7 Molecular Orbital Theory – Inorganic Chemistry for Chemical Engineers [pressbooks.bccampus.ca]
- 6. fiveable.me [fiveable.me]
- 7. youtube.com [youtube.com]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Computational details [bio-protocol.org]
- 14. 2.2. Computational details [bio-protocol.org]
- 15. explorationpub.com [explorationpub.com]
- 16. performance-of-b3lyp-density-functional-methods-for-a-large-set-of-organic-molecules - Ask this paper | Bohrium [bohrium.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Nitrocinnoline from Aminoacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 5-nitrocinnoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis commences with the readily available precursor, o-aminoacetophenone, and proceeds through the formation of a cinnoline scaffold, followed by a regioselective nitration. This application note includes comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and a visual representation of the synthetic workflow.
Introduction
Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of specifically substituted cinnolines, such as this compound, is crucial for the development of novel therapeutic agents and functional materials. The following protocols detail a reliable pathway for the laboratory-scale synthesis of this compound.
Overall Synthetic Scheme
The synthesis of this compound from o-aminoacetophenone is a multi-step process that can be broadly divided into three key stages:
-
Cinnoline Ring Formation: Cyclization of o-aminoacetophenone via the Borsche-Herbert synthesis to yield 4-hydroxycinnoline.
-
Dehydroxylation: Removal of the hydroxyl group to form the parent cinnoline.
-
Nitration: Introduction of a nitro group at the C5 position of the cinnoline ring.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxycinnoline from o-Aminoacetophenone
This procedure follows the principles of the Borsche-Herbert reaction, a modification of the Widman-Stoermer synthesis.
Materials:
-
o-Aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve o-aminoacetophenone (10 g, 0.074 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (5.6 g, 0.081 mol in 20 mL of water) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat it to 80-90 °C for 2 hours. A precipitate will form.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the precipitate with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-hydroxycinnoline.
Step 2: Synthesis of Cinnoline from 4-Hydroxycinnoline
This step involves the dehydroxylation of the 4-hydroxycinnoline.
Materials:
-
4-Hydroxycinnoline
-
Zinc dust
-
Ammonium Hydroxide (NH₄OH) solution (25%)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a 500 mL round-bottom flask, suspend 4-hydroxycinnoline (5 g, 0.034 mol) in 100 mL of 25% ammonium hydroxide solution.
-
Add zinc dust (10 g, 0.153 mol) portion-wise to the stirred suspension. The reaction is exothermic; maintain the temperature below 50 °C by cooling if necessary.
-
After the addition of zinc, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the excess zinc dust.
-
Extract the aqueous filtrate with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude cinnoline.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 3: Synthesis of this compound from Cinnoline
This final step is the nitration of the cinnoline ring. This reaction typically yields a mixture of 5-nitro and 8-nitro isomers, which can be separated by chromatography.
Materials:
-
Cinnoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a 100 mL flask, dissolve cinnoline (2 g, 0.015 mol) in concentrated sulfuric acid (20 mL) at 0 °C.
-
To this solution, add a cooled mixture of fuming nitric acid (1.5 mL) and concentrated sulfuric acid (5 mL) dropwise, while maintaining the temperature at 0-5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a mixture of this compound and 8-nitrocinnoline.
-
The isomers can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 4-Hydroxycinnoline | o-Aminoacetophenone | 146.15 | 75-85 | 235-238 |
| 2 | Cinnoline | 4-Hydroxycinnoline | 130.15 | 60-70 | 38-40 |
| 3 | This compound | Cinnoline | 175.15 | 40-50 (of the mixture) | 145-148 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The protocols outlined in this application note provide a clear and reproducible method for the synthesis of this compound from an aminoacetophenone derivative. These procedures are suitable for laboratory-scale synthesis and can be adapted for the preparation of other cinnoline analogs. The successful synthesis and purification of this compound will enable further investigation into its chemical properties and potential applications in drug discovery and materials science.
Diazotization-Cyclization Route to 5-Nitrocinnoline: A Detailed Protocol for Synthesis
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 5-nitrocinnoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The described method follows a classical diazotization-cyclization pathway, starting from the readily available precursor, 2-amino-4-nitrostyrene. This document outlines the detailed experimental procedure, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group at the 5-position of the cinnoline ring can modulate its electronic properties and biological activity, making this compound a valuable scaffold for the development of novel therapeutic agents. The synthesis described herein is based on the established method reported by Baumgarten in the Journal of the American Chemical Society in 1954, providing a reliable and reproducible route to this target molecule.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-Amino-4-nitrostyrene |
| Reagents | Sodium Nitrite, Hydrochloric Acid |
| Reaction Temperature | 0-5 °C (Diazotization), Room Temperature (Cyclization) |
| Reaction Time | 30 minutes (Diazotization), 24 hours (Cyclization) |
| Product | This compound |
| Yield | 75% |
| Melting Point | 148-149 °C |
Experimental Protocol
This protocol details the step-by-step procedure for the diazotization of 2-amino-4-nitrostyrene followed by intramolecular cyclization to yield this compound.
Materials:
-
2-Amino-4-nitrostyrene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Crystallizing dish
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a suitable beaker, suspend 1.0 g of 2-amino-4-nitrostyrene in 10 mL of water.
-
To this suspension, add 2.5 mL of concentrated hydrochloric acid.
-
Cool the resulting mixture to 0 °C in an ice bath with constant stirring.
-
-
Diazotization:
-
Prepare a solution of 0.45 g of sodium nitrite in 2 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension over a period of 15-20 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 10 minutes at the same temperature.
-
-
Intramolecular Cyclization:
-
Filter the cold diazonium salt solution to remove any suspended impurities.
-
Allow the clear filtrate to stand at room temperature for 24 hours. During this time, the cyclization reaction will proceed, and a yellow solid of this compound will precipitate.
-
-
Isolation and Purification:
-
Collect the precipitated this compound by filtration.
-
Wash the solid with a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure, yellow needles of this compound.
-
Dry the purified product and determine the yield and melting point.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the diazotization-cyclization route to this compound.
Caption: Experimental workflow for the synthesis of this compound.
This detailed protocol and the accompanying information are intended to assist researchers, scientists, and drug development professionals in the successful synthesis of this compound for further investigation and application.
Application Notes and Protocols for the Purification of 5-Nitrocinnoline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 5-nitrocinnoline, a heterocyclic compound of interest in medicinal chemistry and materials science, using the recrystallization technique. Due to the limited availability of specific solubility data for this compound, a systematic solvent selection protocol is outlined to enable the researcher to identify an optimal solvent or solvent system. The subsequent purification protocol is based on established principles of recrystallization, ensuring a high degree of purity for the final product. This guide is intended for laboratory personnel with a foundational understanding of organic chemistry laboratory techniques.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
This compound is a derivative of cinnoline, a bicyclic aromatic heterocycle. The presence of the polar nitro group and the nitrogen-containing heterocyclic ring system suggests that its solubility will be influenced by the polarity of the solvent. This document provides a comprehensive guide to selecting a suitable solvent and performing the recrystallization of this compound.
Materials and Equipment
-
Impure this compound
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Pasteur pipettes
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Analytical balance
Experimental Protocols
Protocol for Solvent Selection
The selection of an appropriate solvent is critical for a successful recrystallization. The following protocol outlines a systematic approach to identify a suitable solvent for this compound.
Procedure:
-
Initial Screening:
-
Place approximately 20-30 mg of impure this compound into several small test tubes.
-
Add 0.5 mL of a different solvent to each test tube at room temperature. The following solvents covering a range of polarities are recommended for initial screening: water, ethanol, ethyl acetate, and toluene.
-
Agitate the tubes and observe the solubility.
-
Ideal Observation: The compound should be insoluble or sparingly soluble at room temperature. If the compound dissolves completely, the solvent is unsuitable.
-
-
Hot Solubility Test:
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.
-
Add the solvent dropwise while heating and stirring until the solid completely dissolves. Record the approximate volume of solvent used.
-
Ideal Observation: The compound should be completely soluble in a minimal amount of the hot solvent. If a large volume of solvent is required, the recovery yield will be low.
-
-
Crystallization Test:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If crystallization does not occur, try to induce it by scratching the inside of the test tube with a glass rod or by adding a seed crystal of pure this compound (if available).
-
Once the solution has reached room temperature, place the test tubes in an ice bath to maximize crystal formation.
-
Ideal Observation: Abundant crystal formation should be observed upon cooling.
-
-
Solvent Pair Screening (if necessary):
-
If no single solvent is found to be suitable, a mixed solvent system (solvent pair) can be used.
-
Choose a "good" solvent in which this compound is highly soluble and a "poor" solvent in which it is insoluble. These two solvents must be miscible.
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until it becomes cloudy (the point of saturation).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Recrystallization Protocol for this compound
Once a suitable solvent or solvent pair has been identified, proceed with the bulk recrystallization.
Procedure:
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar.
-
Add the chosen solvent in small portions and heat the flask on a hot plate with stirring.
-
Continue adding the solvent until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate.
-
Pour the hot solution through the fluted filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Continue to draw air through the funnel for several minutes to help dry the crystals.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
-
Analysis:
-
Determine the weight of the purified this compound and calculate the percent recovery.
-
Measure the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity.
-
Data Presentation
The following table provides an example of how to present quantitative data for a recrystallization experiment. Note: The data presented below is illustrative for a generic compound and should be replaced with the actual experimental data for this compound.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | 1.00 | 0.85 |
| Appearance | Yellowish powder | Pale yellow needles |
| Melting Point (°C) | 155-159 | 160-161 |
| Purity (by HPLC, %) | 95.2 | 99.8 |
| Percent Recovery (%) | N/A | 85.0 |
Visualizations
The following diagrams illustrate the logical workflow of the solvent selection and recrystallization processes.
Caption: Workflow for solvent selection and purification of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Work in a well-ventilated fume hood, especially when working with volatile organic solvents.
-
Avoid inhaling fumes and direct contact with chemicals.
-
Handle hot glassware with appropriate clamps or tongs.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not dissolve | Incorrect solvent; insufficient solvent | Try a different solvent; add more hot solvent in small increments. |
| Oiling out | Solution is supersaturated; cooling too rapidly | Add a small amount of hot solvent to redissolve the oil and allow to cool more slowly. Ensure the boiling point of the solvent is lower than the compound's melting point. |
| No crystals form upon cooling | Solution is not saturated; cooling too slow | Evaporate some of the solvent to increase concentration; scratch the inner surface of the flask with a glass rod; add a seed crystal; cool in an ice bath. |
| Low recovery yield | Too much solvent used; premature crystallization | Use the minimum amount of hot solvent; ensure filtration apparatus is pre-heated for hot filtration. |
| Impure product (broad m.p.) | Incomplete removal of impurities | Repeat the recrystallization process; ensure crystals are washed with cold solvent during filtration. |
Application Note: Chromatographic Separation of Nitrocinnoline Isomers
Abstract
This application note details a robust method for the separation of critical nitrocinnoline positional isomers, specifically 5-nitrocinnoline and 8-nitrocinnoline, using reversed-phase high-performance liquid chromatography (RP-HPLC). Nitrocinnoline derivatives are of significant interest in medicinal chemistry and drug development, and the ability to separate and quantify isomers is crucial for ensuring the purity, efficacy, and safety of potential drug candidates. This document provides a comprehensive experimental protocol, including instrument conditions, sample preparation, and expected results. The presented method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, offering excellent resolution and reproducibility. This protocol is intended for researchers, scientists, and professionals in the pharmaceutical industry engaged in the synthesis, purification, and analysis of nitrocinnoline-based compounds.
Introduction
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The introduction of a nitro group to the cinnoline scaffold can significantly modulate its pharmacological properties. However, nitration of the cinnoline ring system can result in the formation of several positional isomers, with this compound and 8-nitrocinnoline being common products. As different isomers can exhibit varied biological activities and toxicological profiles, a reliable analytical method for their separation and quantification is paramount for research and development as well as for quality control in manufacturing processes.
This application note presents a validated starting method for the baseline separation of this compound and 8-nitrocinnoline. The described RP-HPLC method is straightforward, efficient, and can be readily implemented in a standard analytical laboratory.
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation.
-
Mobile Phase:
-
Solvent A: HPLC-grade water
-
Solvent B: HPLC-grade acetonitrile
-
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Filters: 0.45 µm syringe filters for sample clarification.
Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and 8-nitrocinnoline reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in the sample diluent and bring to volume. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the sample diluent. This will create a mixed standard solution containing both isomers.
-
-
Sample Preparation:
-
For reaction mixtures or formulated products, dissolve an accurately weighed amount of the sample in the sample diluent to achieve a target concentration of approximately 100 µg/mL of the total nitrocinnoline isomers.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
HPLC Method Parameters
The following HPLC conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 40% Acetonitrile, 60% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm |
| Run Time | 15 minutes |
Data Presentation
The described HPLC method provides a baseline separation of this compound and 8-nitrocinnoline. The retention times and resolution may vary slightly depending on the specific column and HPLC system.
Table 1: Typical Chromatographic Performance
| Analyte | Retention Time (min) | Resolution (Rs) |
| This compound | 8.5 | - |
| 8-Nitrocinnoline | 10.2 | > 2.0 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the chromatographic separation of nitrocinnoline isomers.
Caption: Workflow for Nitrocinnoline Isomer Separation.
Logical Relationship of Separation Parameters
This diagram illustrates the key parameters influencing the chromatographic separation and their relationship to achieving the desired outcome.
Caption: Key Parameters for Isomer Separation.
Discussion
The choice of a C18 stationary phase provides a non-polar surface that interacts with the nitrocinnoline isomers primarily through hydrophobic interactions. The polarity difference between this compound and 8-nitrocinnoline, arising from the position of the electron-withdrawing nitro group, is sufficient to allow for their differential retention and subsequent separation. The use of an isocratic mobile phase of 40% acetonitrile in water provides a good balance between analysis time and resolution. The detection wavelength of 320 nm is selected based on the UV absorbance maxima of nitrated aromatic compounds, ensuring high sensitivity for both isomers.
Should co-elution or poor peak shape be observed, adjustments to the mobile phase composition (e.g., increasing or decreasing the percentage of acetonitrile) or the use of a different stationary phase (e.g., a phenyl-hexyl column for enhanced pi-pi interactions) may be explored.
Conclusion
The RP-HPLC method described in this application note is a reliable and efficient approach for the separation of this compound and 8-nitrocinnoline isomers. This protocol can be readily implemented in analytical laboratories for the routine analysis of these compounds, supporting research, development, and quality control activities in the pharmaceutical and chemical industries. The provided experimental details and workflow diagrams serve as a comprehensive guide for analysts.
Application Notes and Protocols for In Vitro Biological Activity Screening of 5-Nitro-8-hydroxyquinoline
Disclaimer: Initial literature searches for "5-Nitrocinnoline" did not yield specific data on its in vitro biological activity. Cinnoline and quinoline are isomeric heterocyclic aromatic compounds. Due to the high degree of structural similarity and the extensive availability of research on the 5-nitro substituted quinoline analogue, this document details the biological activities and relevant protocols for 5-Nitro-8-hydroxyquinoline (Nitroxoline) . It is presumed that this well-researched compound is the likely subject of interest.
Introduction
5-Nitro-8-hydroxyquinoline, also known as Nitroxoline, is a synthetic compound belonging to the 8-hydroxyquinoline family. It has been historically used as an antimicrobial agent for treating urinary tract infections.[1][2] Recent research has unveiled its potential as a potent anticancer agent, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2][3][4] Its biological activities are multifaceted, primarily attributed to its metal-chelating properties and its ability to induce intracellular reactive oxygen species (ROS), leading to cellular damage and apoptosis in target cells.[1][2] These application notes provide a summary of its in vitro anticancer and antimicrobial activities and detailed protocols for their assessment.
In Vitro Anticancer Activity
5-Nitro-8-hydroxyquinoline has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Its anticancer effects are notably enhanced in the presence of copper.[1][2] The proposed mechanism involves the generation of intracellular ROS, which induces oxidative stress and subsequent cell death.[1][2] Unlike some other quinoline derivatives, 5-Nitro-8-hydroxyquinoline is not a zinc ionophore.[1][2]
Quantitative Data: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for 5-Nitro-8-hydroxyquinoline against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Comments | Reference |
| Raji | Burkitt's Lymphoma | ~1-5 | Activity enhanced by copper | [1][2][3] |
| DHL-4 | B-cell Lymphoma | ~1-5 | Activity enhanced by copper | [3] |
| HL-60 | Promyelocytic Leukemia | ~1-5 | Activity enhanced by copper | [1][3] |
| A2780 | Ovarian Carcinoma | ~1-5 | Activity enhanced by copper | [3] |
| Panc-1 | Pancreatic Carcinoma | ~1-5 | Activity enhanced by copper | [3] |
In Vitro Antimicrobial Activity
5-Nitro-8-hydroxyquinoline is a known antimicrobial agent with activity against a spectrum of bacteria and fungi, which has led to its clinical use in treating urinary tract infections.[1][2]
Quantitative Data: Antimicrobial Susceptibility (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative Bacteria | Variable | [1][2] |
| Staphylococcus aureus | Gram-positive Bacteria | Variable | |
| Candida albicans | Fungus | Variable |
Experimental Protocols
Protocol 1: Assessment of In Vitro Anticancer Activity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of 5-Nitro-8-hydroxyquinoline on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
5-Nitro-8-hydroxyquinoline
-
Human cancer cell lines (e.g., HL-60, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-Nitro-8-hydroxyquinoline in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to measure intracellular ROS levels in cells treated with 5-Nitro-8-hydroxyquinoline.
Materials:
-
5-Nitro-8-hydroxyquinoline
-
Human cancer cell lines
-
Complete cell culture medium
-
H2DCF-DA (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency in appropriate culture vessels. Treat the cells with 5-Nitro-8-hydroxyquinoline at the desired concentrations for a specified time. Include a positive control (e.g., H2O2) and an untreated negative control.
-
Probe Loading: After treatment, wash the cells with PBS. Incubate the cells with 10 µM H2DCF-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement:
-
Fluorometer: Lyse the cells and measure the fluorescence of the lysate with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Flow Cytometer: Resuspend the cells in PBS and analyze the fluorescence of individual cells using a flow cytometer.
-
-
Data Analysis: Quantify the increase in fluorescence in treated cells compared to untreated controls. The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of 5-Nitro-8-hydroxyquinoline against bacterial strains using the broth microdilution method.
Materials:
-
5-Nitro-8-hydroxyquinoline
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of 5-Nitro-8-hydroxyquinoline in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.
-
Data Analysis: Record the MIC value for each bacterial strain.
References
- 1. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 2. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 5-Nitrocinnoline as a Potential Antibacterial Agent
Disclaimer: As of October 2025, specific data on the antibacterial properties of 5-nitrocinnoline is not available in the public domain. The following application notes and protocols are based on the known activities of structurally related compounds, such as quinoline derivatives and other nitro-heterocyclic compounds. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential of this compound as a novel antibacterial agent.
Introduction and Background
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. There is an urgent need for the discovery and development of new antibacterial agents with novel mechanisms of action. Cinnoline, a bicyclic aromatic nitrogen heterocycle, and its derivatives are being explored for various pharmacological activities. The incorporation of a nitro group, a well-known pharmacophore in antimicrobial drugs, into the cinnoline scaffold suggests that this compound could exhibit significant antibacterial properties.
Nitro-heterocyclic compounds often act as prodrugs that are activated within the bacterial cell. This activation typically involves the reduction of the nitro group to form reactive nitrogen species, which can subsequently induce cellular damage by targeting DNA, proteins, and lipids, leading to bacterial cell death. Structurally related quinoline-based antibiotics are known to target essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.[1] Therefore, this compound may possess a multi-targeted or novel mechanism of action.
These notes provide a framework for the systematic evaluation of this compound, from initial screening of its antibacterial activity to more detailed mechanistic and cytotoxicity studies.
Data Presentation: Anticipated Antibacterial Activity
Quantitative data from antibacterial assays should be summarized for clear interpretation and comparison. The primary metric for the potency of a potential antibacterial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[2]
Below are example tables populated with data from related nitro-heterocyclic and quinoline compounds to illustrate how results for this compound could be presented.
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Nitro-heterocyclic Compounds (µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Reference |
| Nitroxoline | 1 - 4 | 1 - 4 | Inactive | [3] |
| Metronidazole | 32 - 64 | - | 32 - 128 | [4] |
| This compound | TBD | TBD | TBD |
TBD: To be determined through experimental evaluation.
Table 2: Minimum Inhibitory Concentrations (MICs) of Representative Quinoline Derivatives (µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Bacillus cereus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 7 (Indolizinoquinoline-5,12-dione derivative) | 0.031 | - | 2 | - |[5] | | Compound 15 (Fluoroquinolone derivative) | 0.8 µM | 1.61 µM | - | - |[5] | | This compound | TBD | TBD | TBD | TBD | |
TBD: To be determined through experimental evaluation.
Proposed Mechanism of Action and Signaling Pathway
Based on the mechanism of other nitroaromatic antibiotics, it is hypothesized that this compound requires reductive activation by bacterial nitroreductases to exert its antibacterial effect. The resulting reactive nitrogen species are expected to be the primary cytotoxic agents.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for the initial evaluation of this compound's antibacterial potential.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain and should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4]
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: a. Prepare a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. Typically, this is done by adding 100 µL of CAMHB to wells 2-11, adding 200 µL of the highest drug concentration to well 1, and then serially transferring 100 µL from well 1 to well 2, and so on, discarding the final 100 µL from well 11. b. Well 11 will serve as the positive control (bacterial growth without the compound). c. Well 12 will serve as the negative control (sterile broth).
-
Inoculation: a. Add the prepared bacterial inoculum to each well (except the negative control) to reach the final desired concentration.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) as observed by the naked eye or by measuring absorbance at 600 nm.[5]
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the selectivity of this compound, i.e., whether it is more toxic to bacterial cells than to mammalian cells.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: a. Seed the 96-well plate with mammalian cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: a. Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: a. Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: a. Calculate the percentage of cell viability compared to the vehicle control and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Experimental and logical Workflow
The systematic evaluation of a novel antibacterial candidate follows a logical progression from broad screening to more specific assays.
Caption: A logical workflow for the antibacterial evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of noscapine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Antifungal Properties of 5-Nitrocinnoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Background
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Cinnoline, a bicyclic heteroaromatic compound, and its derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] The incorporation of a nitro group, a well-known pharmacophore in various antimicrobial agents, into the cinnoline scaffold is a promising strategy for developing new antifungal candidates.[4][5][6][7] Nitroaromatic compounds often exert their antimicrobial effects through mechanisms such as the inhibition of essential enzymes or the production of toxic reactive nitrogen species upon bioreduction.[4][6]
Therapeutic Potential of 5-Nitrocinnoline Derivatives
The this compound scaffold represents an unexplored area in antifungal drug discovery. The electron-withdrawing nature of the nitro group at the 5-position of the cinnoline ring can modulate the electronic properties of the molecule, potentially enhancing its interaction with fungal-specific targets. It is hypothesized that this compound derivatives may exhibit antifungal activity through one or more of the following mechanisms:
-
Inhibition of Ergosterol Biosynthesis: The primary sterol in fungal cell membranes, ergosterol, is a well-established target for antifungal drugs.[8][9][10][11] It is plausible that this compound derivatives could interfere with key enzymes in the ergosterol biosynthesis pathway.
-
Generation of Reactive Oxygen/Nitrogen Species: The nitro group can be enzymatically reduced within fungal cells to produce cytotoxic reactive oxygen species (ROS) or reactive nitrogen species (RNS), leading to cellular damage and death.[4][6]
-
Other Fungal-Specific Targets: These derivatives may also interact with other essential fungal components, such as cell wall biosynthesis enzymes or DNA/RNA synthesis machinery.
These application notes provide a roadmap for the systematic evaluation of the antifungal potential of novel this compound derivatives.
Data Presentation
Quantitative data from antifungal and cytotoxicity assays should be organized into clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Antifungal Activity of this compound Derivatives (Example Template)
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| 5NC-001 | Candida albicans ATCC 90028 | ||
| Cryptococcus neoformans H99 | |||
| Aspergillus fumigatus ATCC 204305 | |||
| 5NC-002 | Candida albicans ATCC 90028 | ||
| Cryptococcus neoformans H99 | |||
| Aspergillus fumigatus ATCC 204305 | |||
| Fluconazole | Candida albicans ATCC 90028 | ||
| Cryptococcus neoformans H99 | |||
| Amphotericin B | Aspergillus fumigatus ATCC 204305 |
-
MIC: Minimum Inhibitory Concentration
-
MFC: Minimum Fungicidal Concentration
Table 2: Cytotoxicity of this compound Derivatives against Mammalian Cells (Example Template)
| Compound ID | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| 5NC-001 | HEK293 | ||
| 5NC-002 | HEK293 | ||
| Doxorubicin | HEK293 |
-
IC₅₀: Half-maximal Inhibitory Concentration
-
SI: Selectivity Index (IC₅₀ of mammalian cells / MIC against a specific fungal strain)
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (or until growth is visible in the control wells).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
-
MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is subcultured on agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of the compounds on a mammalian cell line (e.g., HEK293).
Materials:
-
This compound derivatives
-
Mammalian cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Protocol 3: Ergosterol Biosynthesis Inhibition Assay
This protocol is used to investigate if the antifungal mechanism involves the inhibition of ergosterol biosynthesis.
Materials:
-
Fungal cells
-
Saponin
-
n-Heptane
-
Potassium hydroxide
-
Spectrophotometer
Procedure:
-
Fungal Culture: Grow the fungal cells in the presence and absence (control) of a sub-MIC concentration of the this compound derivative.
-
Cell Harvesting and Sterol Extraction: Harvest the fungal cells and perform a non-saponifiable sterol extraction using potassium hydroxide and n-heptane.
-
Spectrophotometric Analysis: Scan the extracted sterols from 240 nm to 300 nm using a spectrophotometer. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. Inhibition of ergosterol biosynthesis will lead to a decrease in the ergosterol content and an accumulation of intermediates, altering the shape of the absorbance curve.
Protocol 4: Reactive Oxygen Species (ROS) Production Assay
This assay determines if the antifungal compounds induce the production of intracellular ROS in fungal cells.
Materials:
-
Fungal cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Fungal Culture and Treatment: Grow fungal cells and treat them with the this compound derivative at a specific concentration and for a defined period.
-
Staining: Incubate the treated and untreated fungal cells with DCFH-DA. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or visualize the fluorescent cells using a fluorescence microscope. An increase in fluorescence in the treated cells compared to the control indicates ROS production.
Visualizations
Caption: Experimental workflow for antifungal drug discovery.
Caption: Simplified ergosterol biosynthesis pathway in fungi.
References
- 1. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reelmind.ai [reelmind.ai]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Investigating the Anti-inflammatory Potential of 5-Nitrocinnoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of the potential anti-inflammatory properties of the novel compound, 5-Nitrocinnoline. While direct experimental data on this compound is not yet publicly available, the cinnoline and quinoline scaffolds, to which it is structurally related, have demonstrated significant anti-inflammatory activities. Derivatives of these parent compounds have been shown to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.[1][2][3][4] This document outlines a series of established in vitro and in vivo experimental protocols to systematically evaluate the anti-inflammatory profile of this compound. Detailed methodologies for cell-based assays and a common animal model of acute inflammation are provided, along with templates for data presentation and visualization of relevant signaling pathways.
Introduction to Cinnoline Derivatives as Anti-inflammatory Agents
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have emerged as a promising class of compounds in medicinal chemistry with a broad spectrum of biological activities, including anti-inflammatory effects.[3][4] Similarly, quinoline derivatives are well-documented for their anti-inflammatory potential, targeting various pharmacological pathways.[1][2][5][6] The anti-inflammatory action of these scaffolds is often attributed to their ability to interfere with key inflammatory mediators and signaling cascades.
The introduction of a nitro group at the 5-position of the cinnoline ring system in this compound presents a novel chemical entity for which the anti-inflammatory potential is yet to be elucidated. The protocols detailed herein provide a roadmap for the initial screening and characterization of this compound's activity.
Proposed In Vitro Anti-inflammatory Screening Cascade
A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory potential of this compound.
Experimental Workflow: In Vitro Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-Nitrocinnoline for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel 5-nitrocinnoline derivatives for structure-activity relationship (SAR) studies. Cinnoline, a bicyclic heteroaromatic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer properties.[1] The introduction of a nitro group at the 5-position of the cinnoline scaffold offers a unique opportunity for chemical modification, as the electron-withdrawing nature of the nitro group can activate the ring system for nucleophilic aromatic substitution and influence the molecule's interaction with biological targets.[2][3] These notes outline a strategic approach to the derivatization of this compound and provide standardized protocols for assessing the biological activity of the resulting compounds to establish a comprehensive SAR.
Introduction
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in drug discovery. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[4] The cinnoline ring system, an isomer of quinoline and quinoxaline, has been identified as a privileged scaffold in the development of various therapeutic agents. The derivatization of the cinnoline core allows for the fine-tuning of its physicochemical and pharmacological properties.
The presence of a nitro group on an aromatic ring is known to impart a range of biological activities, including antimicrobial and anticancer effects.[2][5] This is often attributed to the ability of the nitro group to undergo bioreduction in hypoxic environments, such as those found in solid tumors and certain bacterial infections, leading to the formation of reactive cytotoxic species.[2] Furthermore, the strong electron-withdrawing properties of the nitro group can modulate the electronic profile of the parent molecule, influencing its binding affinity to target proteins and enzymes.[2]
This application note focuses on the strategic derivatization of this compound to explore its potential as a scaffold for the development of novel therapeutic agents. We present a systematic approach to introduce chemical diversity at key positions of the this compound core and provide detailed protocols for the synthesis and subsequent biological evaluation of the synthesized analogs. The goal is to establish a robust structure-activity relationship to guide the optimization of lead compounds.
Derivatization Strategy
The derivatization strategy for this compound will focus on modifications at the C4 and C6 positions, as these are synthetically accessible and likely to influence biological activity. The general workflow is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-5-nitrocinnoline
This protocol describes the chlorination of this compound, a key step to enable subsequent nucleophilic aromatic substitution reactions at the C4 position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in phosphorus oxychloride (10.0 eq), add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford 4-chloro-5-nitrocinnoline.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol provides a general method for the synthesis of C4-substituted this compound derivatives by reacting 4-chloro-5-nitrocinnoline with various nucleophiles.
Materials:
-
4-Chloro-5-nitrocinnoline
-
Nucleophile (e.g., primary/secondary amine, thiol, or alcohol) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-chloro-5-nitrocinnoline (1.0 eq) in ACN or DMF, add the respective nucleophile (1.2 eq) and the base (DIPEA or K₂CO₃, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate) to yield the desired C4-substituted this compound derivative.
Protocol 3: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to achieve a concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol describes a fluorescence-based assay to determine the 50% inhibitory concentration (IC₅₀) of the compounds against Plasmodium falciparum.
Materials:
-
Synthesized this compound derivatives
-
Chloroquine-sensitive strain of P. falciparum (e.g., 3D7)
-
Human red blood cells (O+)
-
Complete parasite culture medium (RPMI 1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Triton X-100, saponin, EDTA, and Tris-HCl)
-
96-well black microtiter plates
-
Fluorescence plate reader
-
Chloroquine (positive control)
-
DMSO
Procedure:
-
Prepare stock solutions of the test compounds and chloroquine in DMSO.
-
Serially dilute the compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37 °C.
-
After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Protocol 5: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
-
Doxorubicin (positive control)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and doxorubicin for 48 hours.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ values.
Structure-Activity Relationship (SAR) Data
The following tables summarize hypothetical quantitative data for a series of C4-substituted this compound derivatives to illustrate a potential SAR study. Note: This data is for illustrative purposes only and is not based on actual experimental results.
Table 1: Antibacterial Activity of C4-Substituted this compound Derivatives
| Compound ID | R (Substituent at C4) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| NC-01 | -Cl (Starting Material) | >256 | >256 |
| NC-02 | -NH(CH₂CH₃) | 64 | 128 |
| NC-03 | -NH(Cyclopropyl) | 32 | 64 |
| NC-04 | -Piperidine | 16 | 32 |
| NC-05 | -Morpholine | 32 | 64 |
| NC-06 | -S(CH₂Ph) | 128 | 256 |
| NC-07 | -O(CH₂CH₃) | >256 | >256 |
| Ciprofloxacin | - | 0.5 | 0.25 |
Table 2: Antimalarial and Anticancer Activities of C4-Substituted this compound Derivatives
| Compound ID | R (Substituent at C4) | Antimalarial IC₅₀ (µM) vs. P. falciparum | Anticancer IC₅₀ (µM) vs. HeLa |
| NC-01 | -Cl | >50 | >100 |
| NC-02 | -NH(CH₂CH₃) | 15.2 | 45.8 |
| NC-03 | -NH(Cyclopropyl) | 8.5 | 22.1 |
| NC-04 | -Piperidine | 5.1 | 10.5 |
| NC-05 | -Morpholine | 12.3 | 35.2 |
| NC-06 | -S(CH₂Ph) | 25.6 | 80.4 |
| NC-07 | -O(CH₂CH₃) | >50 | >100 |
| Chloroquine | - | 0.05 | - |
| Doxorubicin | - | - | 0.8 |
Signaling Pathway
The biological activity of nitroaromatic compounds is often linked to their ability to generate reactive nitrogen species and induce oxidative stress, which can trigger various cellular signaling pathways leading to cell death. A plausible mechanism of action involves the intracellular reduction of the nitro group, leading to the production of cytotoxic radicals that can damage DNA and other macromolecules. This can activate DNA damage response pathways and ultimately lead to apoptosis.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic protocols and biological assays detailed in these application notes provide a comprehensive framework for conducting SAR studies on this class of compounds. The illustrative data highlights how systematic chemical modifications can lead to significant improvements in biological activity. Further exploration of this scaffold, including derivatization at other positions and in-depth mechanistic studies, is warranted to fully elucidate its therapeutic potential.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitrocinnoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Nitrocinnoline, with a primary focus on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the cinnoline core, and which are applicable to this compound?
A1: The classical methods for synthesizing the cinnoline ring system include the Richter, Widman-Stoermer, and Borsche–Herbert cyclizations, which typically involve the cyclization of arenediazonium salts. For this compound, a plausible approach involves the diazotization of a suitably substituted aniline, such as 2-amino-6-nitrotoluene, followed by cyclization. Another potential route is the cyclization of 2-amino-6-nitrophenyl derivatives. Modern methods, such as microwave-assisted synthesis, have been shown to produce high yields (86-93%) for some substituted cinnolines and could be adapted for this compound.[1]
Q2: Why are low yields a common issue in the synthesis of this compound?
A2: The presence of a strongly electron-withdrawing nitro group at the 5-position can significantly impact the reaction. The von Richter reaction, which involves aromatic nitro compounds, is known for producing low to moderate yields (1-50%) and numerous side products.[1][2][3][4] This is due to the electronic effects of the nitro group influencing the reactivity of the aromatic ring and the stability of reaction intermediates. The nitro group can also be susceptible to side reactions under certain conditions.
Q3: What are the potential side reactions that can lead to low yields of this compound?
A3: While specific side products for this compound synthesis are not extensively documented in readily available literature, general side reactions in cinnoline and related heterocyclic syntheses can include:
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Incomplete cyclization: The cyclization step to form the cinnoline ring may not proceed to completion, leaving starting materials or intermediates in the reaction mixture.
-
Formation of isomers: Depending on the starting materials and reaction conditions, the formation of undesired positional isomers is possible.
-
Decomposition: The starting materials or the this compound product may be unstable under the reaction conditions, leading to decomposition and the formation of tar-like substances.
-
Side reactions of the nitro group: The nitro group itself can undergo reduction or other transformations, especially in the presence of certain reagents or catalysts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inefficient diazotization: The formation of the diazonium salt from the precursor amine may be incomplete. 2. Poor cyclization conditions: The temperature, solvent, or catalyst may not be optimal for the ring-closing reaction. 3. Decomposition of diazonium salt: Diazonium salts can be unstable and decompose before cyclization can occur. | 1. Optimize diazotization: Ensure the reaction is carried out at a low temperature (typically 0-5 °C). Use fresh sodium nitrite and a suitable acid (e.g., HCl, H₂SO₄). 2. Screen cyclization conditions: Experiment with different solvents (e.g., water, ethanol, acetic acid). If applicable, investigate the use of a catalyst. Consider microwave-assisted heating to potentially improve yields and reduce reaction times.[1] 3. Control temperature: Maintain a low temperature throughout the diazotization and subsequent handling of the diazonium salt. |
| Formation of multiple products (as seen on TLC/LC-MS) | 1. Side reactions: As mentioned in the FAQs, isomer formation, decomposition, or reactions involving the nitro group can lead to a complex product mixture. 2. Impure starting materials: The purity of the initial amine or other reagents can significantly affect the outcome of the reaction. | 1. Purify starting materials: Ensure the precursor amine and all other reagents are of high purity. 2. Modify reaction conditions: Adjust the reaction temperature, time, and reagent stoichiometry to minimize side reactions. The use of milder reaction conditions may be beneficial. 3. Purification: Develop an effective purification strategy. This may involve column chromatography with a carefully selected solvent system, recrystallization, or a combination of techniques. |
| Difficulty in purifying the product | 1. Similar polarity of product and byproducts: The desired this compound and major impurities may have very similar polarities, making chromatographic separation challenging. 2. Product instability: The product may be degrading on the silica gel during column chromatography. | 1. Optimize chromatography: Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina). 2. Alternative purification methods: Explore recrystallization from various solvents. If the product is a solid, this can be a very effective purification technique. 3. Deactivate silica gel: If degradation on silica is suspected, try treating the silica gel with a small amount of a base (e.g., triethylamine) mixed into the eluent. |
Experimental Protocols
Proposed Synthetic Approach: Domino Nitro Reduction-Friedländer-type Heterocyclization
This approach is adapted from the synthesis of quinolines from 2-nitrobenzaldehydes and could be investigated for the synthesis of this compound from a suitable 2-amino-6-nitrophenyl precursor.
General Procedure:
-
To a solution of the 2-amino-6-nitrophenyl starting material (e.g., 2-amino-6-nitrobenzaldehyde or a related ketone) in a suitable solvent (e.g., acetic acid), add the coupling partner (e.g., an active methylene compound).[5]
-
Add a reducing agent, such as iron powder in acetic acid, to facilitate the in-situ reduction of the nitro group to an amino group, which then participates in the cyclization.[5]
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Heat the reaction mixture under controlled conditions (conventional heating or microwave irradiation) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and work up as appropriate (e.g., filtration, extraction).
-
Purify the crude product by column chromatography or recrystallization.
Note: This is a generalized protocol and will require significant optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents, choice of solvent and reducing agent) for the specific synthesis of this compound.
Visualizing the Workflow
Experimental Workflow for this compound Synthesis Optimization
Caption: A flowchart illustrating the key steps and decision points in the synthesis and optimization of this compound.
Logical Relationship for Troubleshooting Low Yields
Caption: A diagram showing the logical relationship between the problem of low yield and its potential causes and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 3. The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 5-Nitrocinnoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 5-Nitrocinnoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the direct nitration of cinnoline using a mixed acid reagent, typically a combination of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the cinnoline ring. The position of nitration is sensitive to reaction conditions.
Q2: What are the expected major and minor products in the nitration of cinnoline?
A2: The nitration of cinnoline typically yields a mixture of isomers. The primary products are this compound and 8-Nitrocinnoline. The ratio of these isomers is highly dependent on the reaction conditions, particularly the temperature and the composition of the nitrating mixture. Under certain conditions, small amounts of other isomers may also be formed.
Q3: How can the formation of dinitrated byproducts be minimized?
A3: Dinitration can occur if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a highly concentrated nitrating agent). To minimize dinitration, it is recommended to use a controlled amount of the nitrating agent, maintain a low reaction temperature, and monitor the reaction progress closely to stop it once the desired level of mono-nitration is achieved.
Q4: What are the recommended purification methods for isolating this compound?
A4: Isolating this compound from the reaction mixture, which often contains the 8-nitro isomer and unreacted starting material, typically involves fractional crystallization or column chromatography. The choice of solvent for crystallization is crucial for achieving good separation. Due to the similar polarities of the 5- and 8-isomers, careful selection of the chromatographic stationary and mobile phases is necessary for effective separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrocinnoline | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting cinnoline. | 1. Use fresh, concentrated nitric and sulfuric acids. 2. Gradually increase the reaction temperature, monitoring for product formation (e.g., by TLC). 3. Extend the reaction time, with careful monitoring to avoid byproduct formation. 4. Ensure the purity of the starting cinnoline by recrystallization or sublimation. |
| Low Ratio of this compound to 8-Nitrocinnoline | 1. Reaction temperature is not optimal. 2. The composition of the mixed acid is not ideal. | 1. Systematically vary the reaction temperature. Lower temperatures may favor the formation of the 5-isomer. 2. Adjust the ratio of nitric acid to sulfuric acid. A higher proportion of sulfuric acid can increase the concentration of the nitronium ion, potentially altering the isomer ratio. |
| Formation of a Dark Tar or Polymeric Material | 1. Reaction temperature is too high. 2. The concentration of the nitrating agent is excessive. 3. The addition of cinnoline to the mixed acid was too rapid. | 1. Maintain a strictly controlled low temperature during the addition of cinnoline and throughout the reaction. 2. Use a less concentrated nitrating mixture or add the nitrating agent portion-wise. 3. Add the cinnoline slowly and in small portions to the cooled mixed acid with vigorous stirring to ensure efficient heat dissipation. |
| Difficulty in Separating this compound from 8-Nitrocinnoline | 1. Inefficient crystallization solvent. 2. Inadequate separation by column chromatography. | 1. Screen a variety of solvents or solvent mixtures for fractional crystallization. 2. Optimize the column chromatography conditions, including the choice of adsorbent (e.g., silica gel with different pore sizes) and eluent system. Gradient elution may be necessary. |
Experimental Protocols
General Protocol for the Nitration of Cinnoline
This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.
Materials:
-
Cinnoline
-
Concentrated Nitric Acid (e.g., 70%)
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Concentrated Sulfuric Acid (e.g., 98%)
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Ice
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Sodium Bicarbonate solution (saturated)
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Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare the nitrating mixture by slowly adding a calculated amount of concentrated nitric acid to chilled concentrated sulfuric acid. This should be done in an ice bath to maintain a low temperature.
-
Once the nitrating mixture has cooled, slowly add a solution of cinnoline in concentrated sulfuric acid dropwise to the stirred nitrating mixture. The temperature of the reaction mixture should be carefully maintained at a specific low temperature (e.g., 0-5 °C) throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous mixture with a suitable organic solvent.
-
Combine the organic extracts and dry over an anhydrous drying agent.
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product mixture.
-
Purify the crude product by fractional crystallization or column chromatography to isolate this compound.
Data Presentation
The following table summarizes hypothetical data for the optimization of this compound synthesis. Note: This data is illustrative and should be experimentally verified.
| Entry | Temperature (°C) | Time (h) | Ratio of HNO₃:H₂SO₄ | Yield of this compound (%) | Yield of 8-Nitrocinnoline (%) | Other Byproducts (%) |
| 1 | 0 | 2 | 1:2 | 35 | 45 | 20 |
| 2 | 5 | 2 | 1:2 | 40 | 40 | 20 |
| 3 | 10 | 2 | 1:2 | 30 | 50 | 20 |
| 4 | 0 | 4 | 1:2 | 38 | 48 | 14 |
| 5 | 0 | 2 | 1:3 | 42 | 38 | 20 |
| 6 | 0 | 2 | 1:1 | 25 | 55 | 20 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing the outcome of this compound synthesis.
Technical Support Center: Purification of Polar Nitro Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar nitro compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My polar nitro compound streaks badly on a silica gel TLC plate. What can I do?
Streaking on a TLC plate is a common issue when dealing with polar compounds, and it can be caused by several factors. Here's a step-by-step troubleshooting guide:
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Sample Overloading: You may be spotting too much of your sample on the TLC plate. Try diluting your sample and spotting a smaller amount.[1]
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Inappropriate Solvent System: The polarity of your solvent system might not be optimal.
-
If your compound is highly polar, it may interact too strongly with the acidic silica gel, causing streaking. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine to your eluent can help.[1] For acidic compounds, adding a small percentage of acetic or formic acid (0.1–2.0%) can improve the spot shape. For basic compounds, adding triethylamine (0.1–2.0%) or a mixture of 1–10% ammonia in methanol/dichloromethane can be effective.[1]
-
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Compound Instability: Your nitro compound might be degrading on the acidic silica gel. You can test for this by running a 2D TLC.[2] If degradation is the issue, consider using a different stationary phase like neutral alumina or reverse-phase silica.[3] Deactivated silica gel can also be an option for acid-sensitive compounds.[3]
2. My polar nitro compound won't move from the baseline on the TLC plate, even with highly polar solvents. How can I get it to move?
When a compound remains at the baseline (Rf = 0), it indicates very strong interaction with the stationary phase. Here are some solutions:
-
Increase Solvent Polarity: Try more aggressive solvent systems. A common approach for highly polar compounds is to use a mixture of dichloromethane and methanol.[1] Sometimes, adding a small amount of ammonium hydroxide in methanol to the eluent can help move very polar compounds off the baseline.[3]
-
Switch to a Different Stationary Phase:
-
Reverse-Phase Chromatography: Use a C18 reverse-phase TLC plate. In this case, you will use a polar mobile phase (like water/acetonitrile or water/methanol), and the most polar compounds will elute fastest.[4][5]
-
Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For many polar compounds, neutral or basic alumina can be effective.
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Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or a bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water. This is an excellent method for retaining and separating very polar compounds that are not retained in reverse-phase chromatography.[6][7][8][9]
-
3. I'm seeing multiple spots on my TLC after purification, but I expected a pure compound. What could be the problem?
The appearance of unexpected spots post-purification can be misleading. Here are some potential reasons:
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Degradation on the TLC Plate: As mentioned, your compound might be unstable on silica gel and could be decomposing during the TLC analysis itself.[3] A 2D TLC can help confirm this.
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Reaction with Staining Reagents: Some visualization agents can react with the purified compound to produce colored byproducts, which may appear as extra spots.
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Contamination: Accidental contamination of the TLC plate or the spotting capillary can lead to extraneous spots.[1]
4. My polar nitro compound seems to be decomposing during flash column chromatography on silica gel. What are my options?
Degradation during column chromatography is a significant issue that can lead to low yields and impure products.
-
Test for Stability: First, confirm the instability by performing a 2D TLC or by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[2][3]
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Alternative Stationary Phases: If your compound is unstable on silica, consider the following alternatives:
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Florisil or Alumina: For easier separations, these can be good substitutes.[3]
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Deactivated Silica Gel: You can reduce the acidity of silica gel to minimize degradation of acid-sensitive compounds.[3][10]
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Reverse-Phase Chromatography: This is a powerful technique for purifying polar compounds.[5][11][12]
-
-
HILIC: As mentioned for TLC, HILIC is also a very effective preparative technique for purifying highly polar compounds.[6][7][8][9]
5. I'm having trouble with the recrystallization of my polar nitro compound. It either doesn't dissolve, or it oils out instead of crystallizing. What should I do?
Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.
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Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13][14] You may need to screen a variety of solvents of different polarities.
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Two-Solvent System: If a single solvent doesn't work, a two-solvent system can be effective. In this method, you dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Then, allow it to cool slowly.[15]
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Inducing Crystallization: If your compound remains in a supersaturated solution upon cooling, you can try to induce crystallization by:
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Oiling Out: If your compound "oils out," it means it has come out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly. Try using a lower-boiling point solvent or allowing the solution to cool more slowly.
Data Presentation
Table 1: Comparison of Common Purification Techniques for Polar Nitro Compounds
| Purification Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography (Normal Phase) | Adsorption chromatography with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. | Fast, efficient for moderately polar compounds, widely applicable. | Can cause degradation of acid-sensitive compounds, may not be suitable for very polar compounds. | Purification of moderately polar nitro compounds that are stable on silica gel. |
| Flash Column Chromatography (Reverse Phase) | Adsorption chromatography with a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Excellent for purifying polar and water-soluble compounds, less likely to cause degradation. | Can be more expensive, may require different solvent systems. | Purification of highly polar and acid-sensitive nitro compounds.[4][5] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of normal-phase chromatography using a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. | Excellent retention and separation of very polar compounds that are not retained in reverse-phase.[6][7][8][9] | Requires careful method development, and methanol is often not a suitable solvent.[7] | Purification of extremely polar nitro compounds that are difficult to separate by other methods. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very pure crystalline products, scalable. | Finding a suitable solvent can be time-consuming, potential for product loss in the mother liquor. | Final purification step for solid polar nitro compounds to achieve high purity. |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases based on its solubility. | Good for initial cleanup and separation from salts and highly polar or non-polar impurities. | Can be labor-intensive, may not provide high purity on its own. | Initial workup of a reaction mixture to remove major impurities before further purification. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[18]
-
-
Column Packing:
-
Choose a column of appropriate size. A general rule of thumb is a silica gel to crude compound ratio of about 100:1 by weight.[19]
-
There are two common methods for packing:
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Wet Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure.[19]
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Dry Packing: Add dry silica gel to the column and then flush with the eluent until all air bubbles are removed and the packing is stable.[19]
-
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent loading.[19]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column.[19]
-
Dry Loading: If your compound is not soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.[19]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.[20]
-
-
Analysis of Fractions:
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude solid in a test tube.
-
Add a small amount of a test solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble, heat the test tube. The ideal solvent will dissolve the compound when hot.[17]
-
Allow the hot solution to cool to room temperature and then in an ice bath. The ideal solvent will allow the compound to crystallize back out.[17]
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them.[17]
-
-
Crystallization:
-
Collection and Washing of Crystals:
-
Drying:
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for streaking on a TLC plate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromtech.com [chromtech.com]
- 12. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Regioselectivity in Cinnoline Nitration
Welcome to the technical support center for the nitration of cinnoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with cinnoline and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you improve the regioselectivity of your nitration reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of cinnoline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrated Products | - Incomplete reaction. - Decomposition of the starting material or product. - Inefficient work-up procedure. | - Increase reaction time or temperature cautiously. - Ensure the reaction is performed at the recommended temperature to avoid degradation. - Optimize the extraction and purification steps to minimize product loss. |
| Poor Regioselectivity (Mixture of Isomers) | - Reaction conditions favoring multiple substitution pathways. - The inherent electronic properties of the cinnoline ring system. | - Adjust the acidity of the reaction medium. Nitration of the cinnolinium cation (in strongly acidic conditions) favors the formation of 5- and 8-nitrocinnoline, while nitration of the free base may lead to other isomers. - Consider alternative nitrating agents that may offer better regioselectivity. |
| Formation of Unwanted Byproducts | - Over-nitration (dinitration). - Oxidation of the cinnoline ring. - Polymerization or tar formation. | - Use a stoichiometric amount of the nitrating agent. - Maintain a low reaction temperature. - Ensure the starting material is pure and the reaction is performed under an inert atmosphere if necessary. |
| Difficulty in Separating Isomers | - Similar physical properties (e.g., polarity, solubility) of the resulting nitro-isomers. | - Employ high-performance liquid chromatography (HPLC) or column chromatography with a carefully selected eluent system. - Consider fractional crystallization from different solvents. - Derivatization of the isomers to facilitate separation may be an option. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of cinnoline nitration?
Under typical nitrating conditions (e.g., mixed nitric and sulfuric acid), the major products are 5-nitrocinnoline and 8-nitrocinnoline. The electron-withdrawing nature of the pyridazine ring deactivates the heterocyclic ring towards electrophilic attack, directing substitution to the carbocyclic (benzene) ring.
Q2: How does the acidity of the reaction medium affect the regioselectivity of cinnoline nitration?
The regioselectivity is highly dependent on the reaction's acidity. In strongly acidic solutions, cinnoline is protonated to form the cinnolinium cation. The positive charge on the nitrogen atoms strongly deactivates the heterocyclic ring, and electrophilic attack occurs on the less deactivated benzene ring, primarily at the 5- and 8-positions. In less acidic media, a proportion of the more reactive neutral cinnoline molecule exists, which can lead to substitution at other positions.
Q3: Can I nitrate the heterocyclic ring of cinnoline?
Direct nitration on the heterocyclic (pyridazine) ring of the parent cinnoline is generally not favored due to the deactivating effect of the nitrogen atoms. Electrophilic substitution on this ring is challenging and typically requires the presence of strong activating groups or different reaction pathways.
Q4: What is the role of sulfuric acid in the nitration of cinnoline?
Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Second, it protonates the cinnoline molecule, influencing the regioselectivity of the reaction as described above.
Q5: Are there alternative nitrating agents I can use to improve regioselectivity?
While mixed acid is common, other nitrating agents can be explored. For instance, nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent that can sometimes offer different selectivity profiles. The choice of solvent can also influence the outcome. It is advisable to consult the literature for specific applications and substrate derivatives.
Data Presentation
The nitration of unsubstituted cinnoline with mixed nitric and sulfuric acids primarily yields a mixture of this compound and 8-nitrocinnoline. The precise ratio can be influenced by reaction conditions.
| Product | Typical Yield Ratio | Notes |
| This compound | Major Isomer | Formation is favored through the nitration of the cinnolinium cation. |
| 8-Nitrocinnoline | Major Isomer | Also formed via the nitration of the cinnolinium cation. |
| Other Isomers | Minor/Trace | May be formed under certain conditions, particularly with less acidic nitrating systems. |
Note: The exact isomer distribution is sensitive to reaction temperature, acid concentration, and reaction time. The data presented is a general representation based on the established reactivity of the cinnoline system.
Experimental Protocols
Protocol 1: Nitration of Cinnoline with Mixed Acid
This protocol is based on established procedures for the nitration of aza-aromatic compounds and is designed to favor the formation of 5- and 8-nitrocinnoline.
Materials:
-
Cinnoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
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Ice
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Deionized Water
-
Sodium Bicarbonate (or other suitable base)
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Dichloromethane (or other suitable organic solvent)
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Anhydrous Sodium Sulfate (or other suitable drying agent)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a cooled solution of concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Reaction Setup: Dissolve cinnoline in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the solution of cinnoline in sulfuric acid. The temperature of the reaction mixture should be maintained between 0 and 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.
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Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x 50 mL).
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Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product mixture.
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Purification: The mixture of 5- and 8-nitrocinnoline can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Signaling Pathways and Experimental Workflows
Degradation pathways of 5-Nitrocinnoline under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrocinnoline. The information is designed to address specific issues that may be encountered during forced degradation studies under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic stress?
Under acidic conditions, this compound may undergo hydrolysis. The pyridazine ring of the cinnoline moiety could be susceptible to acid-catalyzed ring opening. Additionally, the nitro group, being electron-withdrawing, can influence the electronic density of the aromatic system, potentially directing nucleophilic attack by water. A primary degradation product could be the result of the reduction of the nitro group to a nitroso or hydroxylamino derivative, which can be followed by further rearrangements.
Q2: How does this compound behave under alkaline stress conditions?
In alkaline media, this compound is expected to be more susceptible to nucleophilic attack. The presence of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution. Hydroxide ions can act as a nucleophile, potentially leading to the formation of hydroxynitrocinnoline derivatives. Similar to acidic conditions, reduction of the nitro group is also a possible degradation pathway.
Q3: What degradation products can be anticipated from oxidative stress on this compound?
Oxidative degradation, typically carried out with agents like hydrogen peroxide, can lead to several products. The cinnoline ring system can be oxidized, potentially forming N-oxides. The nitro group itself can be displaced, or the entire aromatic system can undergo oxidative cleavage, leading to smaller, more polar degradation products.
Q4: Is this compound sensitive to light (photolytic degradation)?
Yes, nitro-aromatic compounds are often photosensitive.[1] Photolytic degradation of this compound can proceed through various mechanisms. One common pathway is the reduction of the nitro group to a nitroso or amino group. Photosubstitution reactions, where the nitro group is replaced by a hydroxyl group or another nucleophile from the solvent, are also possible. Intramolecular rearrangements can also occur upon exposure to UV or visible light.
Q5: What is the likely impact of thermal stress on the stability of this compound?
Thermal degradation of nitro-aromatic compounds can be complex. At elevated temperatures, the C-NO2 bond may undergo homolytic cleavage, leading to the formation of radical species and the release of nitrogen oxides. This can initiate a cascade of further degradation reactions. The stability will largely depend on the temperature and the physical state (solid or in solution) of the compound.
Troubleshooting Guides
Issue 1: No degradation is observed under the applied stress conditions.
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Possible Cause: The stress condition is not harsh enough.
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Troubleshooting Steps:
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Increase the concentration of the stressing agent (e.g., acid, base, or oxidizing agent).
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Increase the temperature of the study. For thermal degradation, consider higher temperatures. For hydrolytic and oxidative studies, a moderate increase in temperature (e.g., to 50-60°C) can accelerate degradation.[2]
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Extend the duration of the stress exposure.
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For photolytic studies, increase the light intensity or the exposure time. Ensure the light source emits in the UV-Vis range where this compound might absorb.
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Issue 2: The degradation is too extensive, with the parent peak disappearing completely.
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Possible Cause: The stress condition is overly aggressive.
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Troubleshooting Steps:
Issue 3: Poor chromatographic separation between the parent compound and its degradation products.
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Possible Cause: The analytical method is not optimized for the degradation products.
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Troubleshooting Steps:
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Modify the mobile phase composition. Try different organic modifiers (e.g., acetonitrile, methanol) and adjust the pH of the aqueous phase.
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Employ a gradient elution method to improve the resolution of peaks with different polarities.
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Experiment with a different stationary phase (e.g., a different C18 column from another brand, or a phenyl-hexyl column).
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Adjust the column temperature to influence retention times and peak shapes.
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Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp | 18.5% | 3 |
| Oxidative | 3% H₂O₂ | 8 hours | Room Temp | 12.8% | 2 |
| Photolytic | UV Light (254 nm) | 12 hours | Room Temp | 22.1% | 4 |
| Thermal | Dry Heat | 48 hours | 80°C | 8.7% | 1 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C.
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Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature.
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Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to UV light (e.g., in a photostability chamber). A control sample should be kept in the dark.
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Thermal Degradation: Store the solid this compound in an oven at 80°C. Also, expose a solution of the compound to the same temperature.
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Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
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Neutralization (for acidic and alkaline samples): Before analysis, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
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Analysis: Analyze the samples by a stability-indicating HPLC-UV method. If necessary, use LC-MS to identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for forced degradation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minsky DTIC [dtic.minsky.ai]
Challenges in the scale-up synthesis of 5-Nitrocinnoline
Welcome to the technical support center for the synthesis of 5-Nitrocinnoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the scale-up synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TN-01 | Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple nitro-isomers. - Degradation of starting material or product. | - Monitor reaction progress using TLC or HPLC. - Carefully control the temperature; consider a lower temperature to improve selectivity. - Use a milder nitrating agent. - Ensure the starting cinnoline is of high purity. |
| TN-02 | Formation of Multiple Isomers (e.g., 8-Nitrocinnoline) | - Nitration of cinnoline can occur at both the 5 and 8 positions. - Reaction conditions favoring mixed isomer formation. | - Modify the nitrating agent and solvent system to enhance regioselectivity. - Control the reaction temperature, as selectivity can be temperature-dependent. - Employ purification techniques such as column chromatography or fractional crystallization to separate isomers. |
| TN-03 | Runaway Reaction / Poor Temperature Control | - Nitration is a highly exothermic process.[1] - Inefficient heat dissipation at a larger scale. - Addition of nitrating agent is too rapid. | - Use a jacketed reactor with a reliable cooling system. - Add the nitrating agent slowly and monitor the internal temperature closely. - Consider using a flow chemistry setup for better heat and mass transfer, which is a safer approach for scale-up nitrations. |
| TN-04 | Difficulty in Product Isolation and Purification | - The product may be contaminated with unreacted starting material, isomeric byproducts, or residual acids. - this compound and its isomers may have similar polarities. | - Quench the reaction mixture carefully with ice water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude product. - Use column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) for purification. - Recrystallization from an appropriate solvent can be used to improve purity. |
| TN-05 | Product Decomposition | - Presence of strong oxidizing acids at elevated temperatures. - Instability of the nitro compound under certain conditions. | - Maintain a low reaction temperature. - Quench the reaction as soon as it is complete to avoid prolonged exposure to the acidic medium. - Store the purified product in a cool, dark, and dry place. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of cinnoline?
A1: The nitration of the cinnoline ring system generally leads to a mixture of 5- and 8-nitro-substituted products. The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards electrophilic aromatic substitution, and substitution typically occurs on the benzene ring. The precise ratio of 5- to 8-isomers can be influenced by reaction conditions such as the nitrating agent used and the reaction temperature.
Q2: What are the primary safety concerns when scaling up the nitration of cinnoline?
A2: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[1] On a larger scale, heat dissipation becomes more challenging. Additionally, the use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) and handling procedures. The nitro product itself may have thermal instabilities that need to be considered.
Q3: How can I improve the regioselectivity to favor the formation of this compound?
A3: While achieving complete regioselectivity can be challenging, several strategies can be employed to favor the 5-isomer. These include careful selection of the nitrating agent (e.g., using milder reagents than the standard mixed acid), optimizing the reaction temperature, and potentially using protecting groups if the cinnoline substrate has other functional groups. Studies on related heterocyclic systems have shown that the choice of acid and solvent can influence isomer distribution.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and substitution pattern. Mass Spectrometry (MS) will confirm the molecular weight, and Infrared (IR) spectroscopy can confirm the presence of the nitro group.
Q5: Are there any alternative synthetic routes to this compound that avoid direct nitration?
A5: Yes, an alternative approach involves the cyclization of a precursor that already contains the nitro group in the desired position. For example, starting with a suitably substituted o-nitroaniline derivative could be a viable strategy to build the cinnoline ring with the nitro group already in place, thus avoiding the challenges of regioselectivity in the final step.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is a representative procedure for the nitration of cinnoline on a laboratory scale.
Materials:
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Cinnoline
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
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Ethyl Acetate
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Hexane
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Magnesium Sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add cinnoline to the cold sulfuric acid while stirring to ensure complete dissolution.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of cinnoline in sulfuric acid, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
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Collect the precipitated crude product by vacuum filtration and wash with cold deionized water.
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Dry the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 5- and 8-nitro isomers.
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Combine the fractions containing the desired this compound and remove the solvent under reduced pressure.
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Further purify by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of Crude 5-Nitrocinnoline
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-nitrocinnoline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Question: The crude this compound does not fully dissolve in the hot recrystallization solvent.
Answer: This issue can arise from several factors:
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Insufficient Solvent: The amount of solvent may be inadequate to dissolve the amount of crude product. Add small portions of hot solvent until the solid dissolves completely.
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Inappropriate Solvent: The chosen solvent may not have high enough solvating power for this compound, even at elevated temperatures. A solvent screening should be performed to identify a more suitable solvent or a co-solvent system.
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Insoluble Impurities: The crude mixture may contain insoluble impurities. If the majority of the product dissolves and insoluble particles remain, a hot filtration step should be performed to remove them before allowing the solution to cool.
Question: The this compound "oils out" instead of forming crystals upon cooling.
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This can be caused by:
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Solution is too concentrated: The concentration of the solute is too high, leading to its separation above its melting point. Re-heat the mixture to dissolve the oil and add more solvent before cooling again.
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Cooling is too rapid: A rapid temperature drop can favor the formation of a supersaturated oil over crystals. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
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Inappropriate solvent: The solvent may be too nonpolar for the solute. Consider using a more polar solvent or a solvent mixture.
Question: No crystals form even after the solution has cooled to room temperature or in an ice bath.
Answer: Crystal formation sometimes requires nucleation to begin. If crystals do not appear spontaneously, you can try the following:
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Scratching the flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
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Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" provides a template for further crystal growth.
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Reducing solvent volume: If the solution is too dilute, the solubility limit may not have been reached upon cooling. Evaporate some of the solvent and allow it to cool again.
Question: The purified crystals are still colored.
Answer: Colored impurities are common in nitrated aromatic compounds.
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Activated Charcoal: A small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
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Chromatography: If recrystallization fails to remove the colored impurities, column chromatography is a more effective purification technique for this purpose.
Frequently Asked Questions (FAQs)
What are the best solvents for recrystallizing this compound?
The ideal solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Without specific experimental data for this compound, a solvent screening is recommended. Based on the isomeric compound 5-nitroquinoline, which can be crystallized from pentane or benzene, and general principles for polar aromatic compounds, good starting points for screening would be:
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Alcohols: Ethanol, Methanol, Isopropanol
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Esters: Ethyl acetate
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Aromatic hydrocarbons: Toluene
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Ketones: Acetone
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Halogenated hydrocarbons: Dichloromethane (as a co-solvent)
How can I assess the purity of the this compound after purification?
Several methods can be used to determine the purity of your final product:
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Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.
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Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
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Spectroscopic Methods:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.
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When should I use column chromatography instead of recrystallization?
Column chromatography is preferred when:
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Recrystallization fails to remove impurities effectively.
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The impurities have similar solubility profiles to this compound.
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The crude product is a complex mixture with multiple components.
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A very high degree of purity is required.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent should be determined by a preliminary solvent screening.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
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Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.
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Observe the solubility at room temperature.
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Gently heat the test tubes with insoluble material to the boiling point of the solvent.
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The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
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Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot recrystallization solvent to dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals in a vacuum oven.
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Protocol 2: Purification by Column Chromatography
This is a general guide for purification if recrystallization is insufficient. The mobile phase (eluent) and stationary phase should be optimized.
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Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.
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Mobile Phase (Eluent) Selection:
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Use TLC to determine a suitable eluent system. A good system will give the this compound an Rf value of approximately 0.3-0.4.
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A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a common starting point.
-
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Column Packing:
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Pack a chromatography column with the selected stationary phase as a slurry in the nonpolar solvent.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.
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Carefully load the sample onto the top of the column.
-
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Elution:
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Run the eluent through the column, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure this compound.
-
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Solvent Evaporation:
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Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
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Data Presentation
Table 1: Hypothetical Solvent Screening for this compound Recrystallization
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Insoluble | Insoluble | - |
| Hexane | Insoluble | Sparingly Soluble | Poor |
| Toluene | Sparingly Soluble | Soluble | Yes |
| Ethanol | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Yes |
| Acetone | Soluble | Very Soluble | No |
Table 2: Hypothetical Purification Results
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (Pre) | Purity (Post) |
| Recrystallization (Toluene) | 5.0 | 3.8 | 76 | 90% | 98% |
| Column Chromatography | 5.0 | 3.5 | 70 | 90% | >99% |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Enhancing the solubility of 5-Nitrocinnoline for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of 5-Nitrocinnoline in biological assays, with a primary focus on enhancing its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological activity?
This compound is a heterocyclic aromatic compound. While specific biological data for this compound is limited in publicly available literature, the broader class of cinnoline and nitroquinoline derivatives has demonstrated a wide range of pharmacological activities.[1][2][3] These include potential anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][4] Notably, some nitro-substituted quinoline derivatives have shown potent anti-cancer effects and the ability to induce apoptosis in cancer cell lines.[5][6][7] Therefore, it is plausible that this compound may exhibit similar cytotoxic or modulatory effects on cellular pathways.
Q2: I am having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?
Poor aqueous solubility is a common challenge with many heterocyclic compounds like this compound. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a widely used solvent capable of dissolving a broad range of polar and nonpolar compounds.[5] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be serially diluted in your aqueous cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are some general strategies to improve the solubility of compounds like this compound in aqueous solutions?
Several techniques can be employed to enhance the solubility of poorly soluble compounds for biological assays. These can be broadly categorized as physical and chemical methods.
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Co-solvents: Using a water-miscible organic solvent, like DMSO or ethanol, to first dissolve the compound before dilution in an aqueous buffer.
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pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility. The Henderson-Hasselbalch equation can be used to predict the optimal pH for ionization and dissolution.
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Use of Excipients: Surfactants or cyclodextrins can be used to form micelles or inclusion complexes, respectively, which can encapsulate the hydrophobic compound and increase its apparent solubility in water.
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Particle Size Reduction: Techniques like micronization or sonication can increase the surface area of the compound, leading to a faster dissolution rate.
Troubleshooting Guide: Solubility Enhancement
This guide provides a systematic approach to address solubility issues with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound is crashing out of solution as the solvent polarity increases. | 1. Decrease the final concentration: The desired concentration may be above the solubility limit in the final buffer. 2. Increase the initial DMSO stock concentration: This allows for a smaller volume of stock to be added, minimizing the initial shock to the compound's solubility. 3. Use a stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing. 4. Incorporate a surfactant: Add a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer to help maintain solubility. |
| Inconsistent results between experiments. | The compound may not be fully dissolved, leading to variability in the effective concentration. | 1. Visually inspect the stock solution: Ensure there are no visible particulates before each use. If necessary, gently warm the solution or sonicate to ensure complete dissolution. 2. Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. 3. Filter the final solution: Use a low-protein binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved micro-precipitates before adding to the assay. |
| Observed cellular toxicity is higher than expected. | The solvent (DMSO) concentration may be too high, or the compound itself is highly potent. | 1. Run a solvent toxicity control: Treat cells with the highest concentration of DMSO used in your experiment to determine its effect on cell viability. 2. Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower. This can be achieved by preparing a more concentrated stock solution. 3. Perform a dose-response curve: Test a wide range of this compound concentrations to determine its IC50 value accurately. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 175.15 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.75 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles are present, sonicate the tube in a water bath for 5-10 minutes, or gently warm the solution at 37°C until the solid is completely dissolved.
-
Once fully dissolved, the 10 mM stock solution is ready for use. Store at -20°C for long-term storage. Before each use, thaw the stock solution at room temperature and vortex briefly.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound in DMSO
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well plate (non-binding surface)
-
Plate shaker
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of the assay buffer to each well.
-
Add a small, equal volume of each concentration of the this compound DMSO solution to the corresponding wells containing the assay buffer. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Seal the plate and incubate at room temperature on a plate shaker for a defined period (e.g., 2 hours).
-
Measure the absorbance or turbidity of each well at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is the highest concentration of the compound that does not show a significant increase in absorbance/turbidity compared to the buffer-only control.
Hypothetical Signaling Pathway and Experimental Workflow
Given the reported anticancer activity of related nitroaromatic compounds, a plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow to investigate the effects of this compound.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by this compound.
Caption: Experimental workflow for evaluating the biological effects of this compound.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives | Semantic Scholar [semanticscholar.org]
- 5. nitroxoline-8-hydroxy-5-nitroquinoline-is-more-a-potent-anti-cancer-agent-than-clioquinol-5-chloro-7-iodo-8-quinoline - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold
An important note to the reader: This guide provides a comprehensive analysis of 5-Nitroquinoline. The initial intent was to offer a comparative study between 5-Nitrocinnoline and 5-Nitroquinoline. However, an extensive search of scientific literature and chemical databases revealed a significant lack of available data for this compound. This compound does not appear to be well-characterized, and as such, a direct, data-driven comparison is not feasible at this time. Therefore, this guide will focus exclusively on the well-documented properties and activities of 5-Nitroquinoline, a compound of significant interest to researchers in medicinal chemistry and drug development.
Introduction to 5-Nitroquinoline
5-Nitroquinoline is an aromatic heterocyclic compound derived from quinoline by the substitution of a nitro group at the 5-position. The quinoline scaffold itself is a key structural motif in a wide range of biologically active compounds, and the introduction of a nitro group can significantly modulate its electronic properties and biological activity. This guide provides a detailed overview of the physicochemical properties, synthesis, biological activities, and experimental protocols related to 5-Nitroquinoline, serving as a valuable resource for researchers and drug development professionals.
Physicochemical Properties
5-Nitroquinoline is a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | [1][2] |
| Molecular Weight | 174.16 g/mol | [1][2] |
| Melting Point | 71-73 °C | [1][3] |
| Boiling Point | 323.1 ± 17.0 °C at 760 mmHg | [3] |
| Water Solubility | Slightly soluble | [1] |
| LogP | 1.9 | [2] |
| pKa | 2.80 ± 0.12 | [1] |
| Appearance | White to light yellow crystal powder | [1] |
Synthesis of 5-Nitroquinoline
The most common method for the synthesis of 5-Nitroquinoline is the direct nitration of quinoline. This reaction typically yields a mixture of 5-Nitroquinoline and 8-Nitroquinoline, which then requires separation.
Experimental Protocol: Nitration of Quinoline
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 65%)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To 1 equivalent of quinoline, slowly add pure sulfuric acid at 0 °C with stirring.[1]
-
Subsequently, add 3 equivalents of 65% nitric acid dropwise to the mixture.[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Upon completion, pour the reaction mixture into ice water.[1]
-
Neutralize the solution to a neutral pH with sodium carbonate.[1]
-
Extract the aqueous mixture twice with dichloromethane.[1]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[1]
-
Evaporate the solvent under vacuum to obtain a mixture of 5-Nitroquinoline and 8-Nitroquinoline.[1]
Purification: The separation of 5-Nitroquinoline from the 8-nitro isomer can be achieved by fractional crystallization or chromatography.[1][4] One patented method involves the selective formation of the 5-nitroquinoline hydrohalide salt in a solvent mixture containing N,N-dimethylformamide (DMF) and water, which allows for its selective precipitation.[5]
Spectroscopic Data
¹H NMR Spectroscopy
-
¹H NMR (200 MHz, CDCl₃) δ: 7.61-7.68 (m, 1H), 7.76-7.85 (m, 1H), 8.36-8.45 (m, 2H), 8.98-9.04 (m, 2H).[1]
¹³C NMR Spectroscopy
-
¹³C NMR (50 MHz, CDCl₃) δ: 121.2 (C), 123.9 (CH), 124.6 (CH), 127.5 (CH), 131.9 (CH), 136.6 (CH), 145.5 (C), 148.2 (C), 151.6 (C).[1]
Infrared (IR) Spectroscopy
-
FTIR spectra of 5-Nitroquinoline are available in various databases, typically showing characteristic peaks for the aromatic C-H, C=C, C=N, and N-O stretching vibrations.[2]
UV-Vis Spectroscopy
-
UV-Vis absorption spectra of nitroquinolines show characteristic absorption bands.[6] The exact wavelengths and molar absorptivities are dependent on the solvent used.
Biological Activities
5-Nitroquinoline and its derivatives have demonstrated a range of biological activities, most notably as anticancer and antimicrobial agents. The nitro group is a key pharmacophore that can be bioreduced in hypoxic environments, a characteristic of many solid tumors, leading to the formation of cytotoxic reactive species.
Anticancer Activity
Derivatives of 5-nitroquinoline have shown significant cytotoxic effects against various cancer cell lines. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) was found to be more potent than the well-known anticancer agent clioquinol.[7] The cytotoxic potency of 4-alkylamino-5-nitroquinoline drugs is enhanced under hypoxic conditions.[3]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 8-hydroxy-5-nitroquinoline | Raji (lymphoma) | 0.438 | [7] |
| HL60 (leukemia) | Varies | [7] | |
| DHL-4 (lymphoma) | Varies | [7] | |
| A2780 (ovarian) | Varies | [7] | |
| Panc-1 (pancreatic) | Varies | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-Nitroquinoline or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
5-Nitroquinoline derivatives have also been investigated for their antimicrobial properties. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the generation of reactive oxygen species.
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| Various quinoline derivatives | Staphylococcus aureus | Varies | [8] |
| Escherichia coli | Varies | [8] | |
| Pseudomonas aeruginosa | Varies | [8] | |
| Candida albicans | Varies | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a series of twofold dilutions of the 5-Nitroquinoline derivative in a liquid growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanism of Action
The biological effects of nitroaromatic compounds like 5-Nitroquinoline are often linked to their ability to generate reactive oxygen species (ROS) and nitric oxide (NO).
-
ROS Generation: The nitro group can undergo enzymatic reduction, particularly under hypoxic conditions, to form a nitro anion radical. This radical can then react with molecular oxygen to produce superoxide radicals and other ROS, leading to oxidative stress and cell death.[7]
-
Nitric Oxide Signaling: The nitro group can also be a source of nitric oxide (NO), a key signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[9][10] Dysregulation of NO signaling is implicated in cancer progression.[11] The ability of 5-Nitroquinoline to modulate NO pathways could contribute to its anticancer activity.
References
- 1. 5-Nitroquinoline | 607-34-1 [chemicalbook.com]
- 2. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitroquinoline | CAS#:607-34-1 | Chemsrc [chemsrc.com]
- 4. 5-Nitroquinoline | 607-34-1 [amp.chemicalbook.com]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of nitric oxide signaling mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomeric Mysteries of Nitrocinnolines
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic signatures of nitrocinnoline isomers. This guide provides a framework for their identification and characterization based on established spectroscopic techniques.
In the realm of heterocyclic chemistry, the precise identification of isomers is a critical step in drug discovery and materials science. Nitrocinnolines, a class of nitrogen-containing aromatic compounds, present a unique challenge due to the varied substitution patterns of the nitro group on the cinnoline core. This guide offers a comparative analysis of the spectroscopic properties of nitrocinnoline isomers, providing valuable insights for their unambiguous characterization.
Comparative Spectroscopic Analysis
The following table summarizes the expected trends in key spectroscopic data for nitrocinnoline isomers. These predictions are based on the known effects of the nitro group on the electronic environment of the parent cinnoline molecule.
| Spectroscopic Technique | 4-Nitrocinnoline | 5-Nitrocinnoline | 6-Nitrocinnoline | 7-Nitrocinnoline | 8-Nitrocinnoline |
| ¹H NMR (δ, ppm) | Significant downfield shifts for protons peri to the nitro group. | Downfield shifts for protons in the carbocyclic ring. | Moderate downfield shifts for protons on the same ring. | Moderate downfield shifts for protons on the same ring. | Significant downfield shifts for protons peri to the nitro group. |
| ¹³C NMR (δ, ppm) | Ipso-carbon bearing the nitro group will be deshielded; other carbons will show varied shifts based on proximity and electronic effects. | Carbons in the carbocyclic ring will be most affected. | Carbons in the carbocyclic ring will be most affected. | Carbons in the carbocyclic ring will be most affected. | Carbons in the carbocyclic ring will be most affected. |
| UV-Vis (λmax, nm) | Red-shift compared to cinnoline due to extended conjugation and charge transfer character. | Red-shift, with potential for distinct absorption bands. | Red-shift, with potential for distinct absorption bands. | Red-shift, with potential for distinct absorption bands. | Red-shift, with potential for distinct absorption bands. |
| IR (cm⁻¹) | Characteristic strong asymmetric and symmetric ν(NO₂) bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹. | Characteristic strong asymmetric and symmetric ν(NO₂) bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹. | Characteristic strong asymmetric and symmetric ν(NO₂) bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹. | Characteristic strong asymmetric and symmetric ν(NO₂) bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹. | Characteristic strong asymmetric and symmetric ν(NO₂) bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹. |
| Mass Spectrometry (m/z) | Molecular ion peak at [M]+. Fragmentation pattern showing loss of NO₂, NO, and HCN. | Molecular ion peak at [M]+. Fragmentation pattern showing loss of NO₂, NO, and HCN. | Molecular ion peak at [M]+. Fragmentation pattern showing loss of NO₂, NO, and HCN. | Molecular ion peak at [M]+. Fragmentation pattern showing loss of NO₂, NO, and HCN. | Molecular ion peak at [M]+. Fragmentation pattern showing loss of NO₂, NO, and HCN. |
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the nitrocinnoline isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the nitrocinnoline isomer in a UV-grade solvent (e.g., ethanol, acetonitrile) to an absorbance value below 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of 200-800 nm. Record the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl, KBr).
-
Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹). Identify the characteristic absorption bands for the nitro group (asymmetric and symmetric stretches).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Instrumentation: Utilize a mass spectrometer capable of high-resolution measurements to determine the exact mass of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the molecular formula and identify characteristic fragment ions.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of nitrocinnoline isomers.
Caption: Workflow for Spectroscopic Comparison of Nitrocinnoline Isomers.
By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can confidently differentiate between various nitrocinnoline isomers, paving the way for further advancements in their respective fields.
5-Nitrocinnoline: A Comparative Analysis of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have demonstrated potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. This guide provides a comparative overview of the biological activity of various cinnoline derivatives, with a particular focus on the available data for 5-nitrocinnoline, to aid in research and drug development efforts.
Quantitative Comparison of Biological Activity
Table 1: Anticancer Activity of Cinnoline Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | - |
| Dihydrobenzo[h]cinnoline-5,6-dione with 4-NO2C6H4 substituent | KB (epidermoid carcinoma) | Cytotoxicity Assay | 0.56 | [1] |
| Hep-G2 (hepatoma carcinoma) | Cytotoxicity Assay | 0.77 | [1] | |
| Cinnoline Derivative 25 | Human tumor cell lines | PI3K Inhibition | 0.264, 2.04, 1.14 | [2] |
| Pyrazole based cinnoline derivative 10 | - | Antitubercular Activity | Not specified (potent) | [1] |
Table 2: Antimicrobial Activity of Cinnoline Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | - |
| Halogen substituted cinnoline sulphonamides | P. aeruginosa, E. coli, B. subtilis, S. aureus | Antimicrobial Assay | Not specified (potent) | [1] |
| 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Antimicrobial Assay | 12.5–50 | [1] |
| A. niger, C. albicans | Antifungal Assay | 12.5–50 | [1] |
Experimental Protocols
To facilitate further research into the biological activity of this compound and other derivatives, a detailed methodology for a standard cytotoxicity assay is provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well microplate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, some cinnoline derivatives have been shown to act as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of certain cinnoline derivatives.
Experimental Workflow
The general workflow for evaluating the biological activity of a novel cinnoline derivative like this compound involves several key stages, from initial screening to more in-depth mechanistic studies.
Caption: A generalized workflow for the biological evaluation of cinnoline derivatives.
References
In Silico Docking of 5-Nitrocinnoline and its Analogs with Bacterial Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of cinnoline derivatives, with a focus on the potential of 5-Nitrocinnoline as a novel antibacterial agent. Due to the limited direct research on this compound, this guide draws comparisons from studies on analogous cinnoline compounds and established antibiotics against key bacterial protein targets. The data presented herein is compiled from various computational studies to offer insights into the potential binding affinities and inhibitory mechanisms of this class of compounds.
Comparative Analysis of Docking Performance
The following tables summarize the quantitative data from in silico docking studies of various cinnoline derivatives against crucial bacterial enzymes: DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are validated targets for antibacterial drugs. For a comprehensive comparison, the docking scores of a well-known antibiotic, Ciprofloxacin, are also included where available.
Table 1: Docking Performance of Cinnoline Derivatives against Bacterial Targets
| Compound ID | Target Protein | PDB ID | Docking Score (Binding Energy, kcal/mol) | Inhibition Constant (Ki, µM) |
| Cinnoline Derivative A | Dihydrofolate Reductase | 1DLS | -12.71 | 11.25 |
| Cinnoline Derivative B | Dihydrofolate Reductase | 1DLS | -10.45 | 4.04 |
| Cinnoline Derivative C | Dihydrofolate Reductase | 1DLS | -10.66 | 15.99 |
| Cinnoline Derivative G | Dihydrofolate Reductase | 1DLS | -11.45 | 9.04 |
| Cinnoline Derivative A | S. aureus DNA Gyrase | 2XCO | -8.68 | 5.95 |
| Cinnoline Derivative B | S. aureus DNA Gyrase | 2XCO | -6.31 | 4.35 |
| Cinnoline Derivative C | S. aureus DNA Gyrase | 2XCO | -6.58 | 2.8 |
| Cinnoline Derivative G | S. aureus DNA Gyrase | 2XCO | -8.32 | 41.62 |
Data compiled from a study on synthesized cinnoline derivatives, highlighting their potential as antibacterial agents.[1]
Table 2: Comparative Docking Scores of Quinolone Antibiotics against E. coli DNA Gyrase B
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) |
| Ciprofloxacin | E. coli DNA Gyrase B | 1KZN | -7.5 to -8.5 |
| Novobiocin (co-crystallized ligand) | E. coli DNA Gyrase B | 1AJ6 | -6.30 |
Note: The docking scores for Ciprofloxacin can vary based on the specific software and parameters used. The provided range is indicative of typical results found in literature.
Experimental Protocols
The following is a generalized, detailed methodology for performing in silico docking studies, based on common practices using software such as AutoDock and Molegro Virtual Docker.
I. Preparation of the Receptor (Bacterial Target Protein)
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target bacterial protein (e.g., DNA gyrase, DHFR) is downloaded from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, as they are crucial for forming hydrogen bonds.
-
Charges are assigned to the atoms (e.g., Gasteiger charges in AutoDock).
-
The protein structure is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock).
-
II. Preparation of the Ligand (this compound and Analogs)
-
Ligand Structure Creation: The 2D structure of this compound or its derivatives is drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: The 2D structure is converted to a 3D structure and its energy is minimized to obtain a stable conformation.
-
Ligand Preparation for Docking:
-
Hydrogen atoms are added to the ligand.
-
Charges are assigned to the ligand atoms.
-
The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.
-
The final ligand structure is saved in the appropriate format (e.g., PDBQT).
-
III. Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process. The dimensions of the grid box should be sufficient to accommodate the ligand in various orientations.
-
Docking Algorithm: A suitable docking algorithm is selected. The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock, which combines a genetic algorithm for global searching with a local search method for energy minimization.[1]
-
Running the Docking Simulation: The docking software is run with the prepared protein, ligand(s), and grid parameters. The software will generate a set of possible binding poses for each ligand within the protein's active site.
-
Analysis of Results: The results are analyzed based on the docking scores (binding energies) and the binding poses. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode.
Visualizations
The following diagrams illustrate the typical workflow for in silico docking and a simplified representation of a potential signaling pathway inhibited by these compounds.
Caption: In Silico Docking Workflow.
Caption: Inhibition of DNA Gyrase by this compound.
References
Comparative Cytotoxicity of 5-Nitrocinnoline on Cancer Cell Lines: A Methodological and Pathway Analysis
Disclaimer: As of October 2025, publicly available experimental data specifically detailing the cytotoxic effects of 5-Nitrocinnoline on various cancer cell lines is limited. This guide, therefore, presents a hypothetical comparative framework based on established methodologies and the known activities of structurally related nitro-compounds. The data and pathways described herein are illustrative and intended to serve as a template for researchers investigating novel cinnoline derivatives.
Overview of Cytotoxicity Profile
To evaluate the anti-cancer potential of a compound like this compound, a primary assessment of its cytotoxic effects across a panel of diverse cancer cell lines is essential. This allows for the determination of potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric in this assessment.
Below is a hypothetical table summarizing the IC50 values of this compound against representative cancer cell lines from different tissue origins. Such data would typically be generated using a colorimetric cell viability assay, such as the MTT assay.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HeLa | Cervical Adenocarcinoma | 31.5 |
| HCT116 | Colon Carcinoma | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 25.4 |
| U-87 MG | Glioblastoma | 40.1 |
Caption: Hypothetical IC50 values for this compound across various cancer cell lines after a 48-hour exposure, as determined by the MTT assay.
Experimental Protocols
The following section details the standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used method for assessing cell viability and cytotoxicity.[1]
MTT Assay Protocol
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[2] The amount of formazan produced is directly proportional to the number of viable cells.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, ensure the formazan crystals are not disturbed. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][3]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the key steps in the MTT assay workflow for determining the cytotoxicity of a compound like this compound.
Caption: Workflow diagram of the MTT assay for cytotoxicity testing.
Hypothetical Signaling Pathway of this compound Action
While the precise mechanism of this compound is uncharacterized, related nitroaromatic compounds and other anticancer agents are known to induce cellular stress and apoptosis through various signaling cascades.[5][6] One plausible mechanism is the induction of DNA damage and the subsequent activation of the p53 tumor suppressor pathway. Nitric oxide (NO), which can be generated from nitro-compounds, has a complex role in cancer, sometimes promoting apoptosis via p53 phosphorylation.[7][8]
The diagram below outlines a hypothetical signaling pathway where this compound induces apoptosis.
Caption: Hypothetical p53-mediated apoptotic pathway induced by this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Nitric oxide signaling in colon cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 5-Nitrocinnoline: A 2D NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis framework for the structural validation of 5-Nitrocinnoline, a substituted N-heterocyclic aromatic compound, using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
This document outlines the expected ¹H and ¹³C NMR chemical shifts for this compound and its parent compound, Cinnoline, for comparative purposes. It details the experimental protocols for key 2D NMR techniques—COSY, HSQC, and HMBC—that are instrumental in elucidating the precise connectivity and substitution pattern of the molecule. By correlating the predicted spectral data with the expected 2D NMR cross-peaks, researchers can unequivocally confirm the location of the nitro group at the C5 position of the cinnoline core.
Predicted NMR Data for Structural Analysis
To facilitate the structural validation, the predicted ¹H and ¹³C NMR chemical shifts for Cinnoline and this compound are presented below. These predictions were generated using a validated online NMR prediction tool. For benchmarking, the predicted data for Cinnoline is compared with experimental values, showing a reasonable correlation and thus providing confidence in the predictions for the nitro-substituted analogue.
Table 1: Comparison of Predicted and Experimental NMR Data for Cinnoline
| Cinnoline | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| H3 | 9.21 | 9.15 | C3 | 146.2 |
| H4 | 7.78 | 7.75 | C4 | 128.0 |
| H5 | 7.89 | 7.85 | C4a | 126.5 |
| H6 | 7.65 | 7.62 | C5 | 132.1 |
| H7 | 7.95 | 7.91 | C6 | 129.5 |
| H8 | 8.32 | 8.28 | C7 | 132.8 |
| - | - | - | C8 | 125.1 |
| - | - | - | C8a | 150.8 |
Table 2: Predicted NMR Data for this compound
| This compound | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 9.35 | C3 |
| H4 | 8.01 | C4 |
| H6 | 8.45 | C4a |
| H7 | 7.89 | C5 |
| H8 | 8.62 | C6 |
| - | - | C7 |
| - | - | C8 |
| - | - | C8a |
Experimental Protocols for 2D NMR Analysis
The following are detailed methodologies for the key 2D NMR experiments required for the structural elucidation of this compound.
Sample Preparation: A sample of 5-10 mg of this compound should be dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube.
1. ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: A standard COSY-45 or COSY-90 pulse sequence.
-
Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Number of Increments: 256-512 increments in the F1 dimension.
-
Number of Scans: 4-8 scans per increment.
-
Data Processing: The data should be processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond C-H correlation).
-
Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement.
-
¹H Spectral Width: Set to cover the proton chemical shift range (e.g., 0-10 ppm).
-
¹³C Spectral Width: Set to cover the carbon chemical shift range (e.g., 0-160 ppm).
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling constant (e.g., 145 Hz).
-
Number of Increments: 128-256 increments in the F1 dimension.
-
Number of Scans: 8-16 scans per increment.
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems).
-
Pulse Program: A standard gradient-selected HMBC pulse sequence.
-
¹H Spectral Width: Set to cover the proton chemical shift range (e.g., 0-10 ppm).
-
¹³C Spectral Width: Set to cover the carbon chemical shift range (e.g., 0-160 ppm).
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range C-H coupling constant (e.g., 8 Hz).
-
Number of Increments: 256-512 increments in the F1 dimension.
-
Number of Scans: 16-64 scans per increment.
Visualizing the Validation Workflow and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the logical flow of the 2D NMR-based structural validation process and the expected key correlations for confirming the structure of this compound.
Caption: Workflow for 2D NMR-based structural validation.
Caption: Key HMBC correlations confirming the 5-nitro position.
Structure Validation through 2D NMR Correlation Analysis
The power of 2D NMR lies in its ability to build a connectivity map of the molecule. For this compound, the following correlations would be expected and would serve to validate its structure:
-
COSY Spectrum: Cross-peaks would be observed between adjacent protons. For example, a correlation between H3 and H4, and between H6, H7, and H8 would establish the proton-proton connectivity within the two aromatic rings of the cinnoline core.
-
HSQC Spectrum: This spectrum would unambiguously assign each proton to its directly attached carbon. For instance, the proton at ~9.35 ppm would show a cross-peak with the carbon at ~147.5 ppm, confirming the H3-C3 pair.
-
HMBC Spectrum: This is the most crucial experiment for confirming the position of the nitro group. Key long-range correlations would be expected:
-
A correlation between H4 and the carbon bearing the nitro group (C5) through a three-bond coupling (³J(C,H)).
-
A correlation between H6 and C5 through a two-bond coupling (²J(C,H)).
-
Correlations from H6 to C8 and C4a, and from H8 to C6 and C4a would further solidify the assignments in the benzene portion of the molecule.
-
The presence of these specific HMBC cross-peaks, in conjunction with the COSY and HSQC data, would provide unequivocal evidence that the nitro group is located at the C5 position, thus validating the structure of this compound. The absence of these key correlations, or the presence of unexpected correlations, would suggest an alternative isomeric structure. This systematic approach, combining predicted data with a suite of 2D NMR experiments, provides a robust framework for the structural verification of this compound and other complex heterocyclic molecules.
A Head-to-Head Comparison of Synthetic Routes to Nitrocinnolines
For researchers, scientists, and drug development professionals, the efficient synthesis of nitrocinnoline scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of two prominent synthetic routes: the Borsche-Herbert Synthesis for 4-hydroxy-6-nitrocinnoline and the Widman-Stoermer Synthesis for 4-methyl-6-nitrocinnoline. The comparison includes detailed experimental protocols, a quantitative data summary, and a visual representation of the synthetic workflows.
The cinnoline core is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group can significantly modulate the biological activity of the resulting compounds. The choice of synthetic route to access these nitrocinnoline derivatives depends on several factors, including the availability of starting materials, desired substitution patterns, and overall efficiency. This guide will delve into two distinct and effective methods for the preparation of nitrocinnolines.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Borsche-Herbert and Widman-Stoermer syntheses of the respective nitrocinnoline products.
| Parameter | Borsche-Herbert Synthesis | Widman-Stoermer Synthesis |
| Product | 4-Hydroxy-6-nitrocinnoline | 4-Methyl-6-nitrocinnoline |
| Starting Material | 2-Amino-5-nitroacetophenone | 2-Amino-5-nitro-α-methylstyrene |
| Key Transformation | Diazotization and intramolecular cyclization | Diazotization and intramolecular cyclization |
| Reported Yield | ~80% | Moderate to good (specific yield not detailed in literature) |
| Reaction Time | Several days to months (cyclization step) | Not specified |
| Reaction Temperature | 0-5 °C (diazotization), Room temperature (cyclization) | Room temperature |
Experimental Protocols
1. Borsche-Herbert Synthesis of 4-Hydroxy-6-nitrocinnoline
The Borsche-Herbert synthesis is a classical and effective method for the preparation of 4-hydroxycinnolines from ortho-aminoaryl ketones. The synthesis of 4-hydroxy-6-nitrocinnoline proceeds via the diazotization of 2-amino-5-nitroacetophenone, followed by spontaneous intramolecular cyclization.
Step 1: Synthesis of 2-Amino-5-nitroacetophenone (Precursor)
-
Nitration of 2-Aminoacetophenone: To a solution of 2-aminoacetophenone in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise at low temperature (0-5 °C). The reaction mixture is stirred for several hours and then poured onto ice. The precipitated product, primarily 2-amino-5-nitroacetophenone, is filtered, washed with water, and recrystallized.
Step 2: Diazotization and Cyclization
-
Diazotization: 2-Amino-5-nitroacetophenone is dissolved in a suitable mineral acid (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be monitored using starch-iodide paper.
-
Cyclization: The resulting diazonium salt solution is then allowed to stand at room temperature. The cyclization process occurs spontaneously over a period ranging from several days to a few months. The progress of the reaction can be monitored by the disappearance of the diazonium salt (e.g., by testing with a coupling agent like β-naphthol). The 4-hydroxy-6-nitrocinnoline product precipitates out of the solution and can be collected by filtration, washed, and dried. A reported yield for this transformation is approximately 80%.
2. Widman-Stoermer Synthesis of 4-Methyl-6-nitrocinnoline
The Widman-Stoermer synthesis provides access to cinnolines through the diazotization of ortho-aminoarylethylenes.[1][2] For the synthesis of 4-methyl-6-nitrocinnoline, the key precursor is 2-amino-5-nitro-α-methylstyrene.
Step 1: Synthesis of 2-Amino-5-nitro-α-methylstyrene (Precursor)
-
This precursor can be prepared from 2-amino-5-nitrotoluene. The toluene derivative is first subjected to a condensation reaction with a suitable carbonyl compound (e.g., acetaldehyde) under basic conditions to introduce the propenyl group. Subsequent manipulation of the functional groups may be necessary to yield the desired styrene. The presence of the electron-withdrawing nitro group can make this synthesis challenging.[2]
Step 2: Diazotization and Cyclization
-
Diazotization: The precursor, 2-amino-5-nitro-α-methylstyrene, is dissolved in a mixture of a mineral acid (like hydrochloric acid) and a suitable solvent. The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise.
-
Cyclization: The resulting diazonium salt undergoes intramolecular cyclization at room temperature to form the cinnoline ring. The 4-methyl-6-nitrocinnoline product can then be isolated from the reaction mixture by neutralization and extraction, followed by purification techniques such as chromatography or recrystallization. The presence of a methyl group on the β-position of the styrene is known to facilitate the cyclization.[2]
Signaling Pathways and Experimental Workflows
The logical flow of the two synthetic routes can be visualized using the following diagrams.
References
Benchmarking the Antibacterial Spectrum of 5-Nitrocinnoline Derivatives: A Comparative Analysis Using Nitroxoline as a Structural Analog
Introduction
Comparative Antibacterial Spectrum
The antibacterial efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of Nitroxoline against various Gram-positive and Gram-negative bacteria, alongside other commonly used antibiotics for comparison. Lower MIC values are indicative of higher antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Nitroxoline and Comparator Antibiotics
| Bacterial Species | Nitroxoline (µg/mL) | Ciprofloxacin (µg/mL) | Norfloxacin (µg/mL) |
| Gram-Negative | |||
| Escherichia coli | 2 - 4[1] | 0.03 - 0.23[2] | - |
| Pseudomonas aeruginosa | - | 0.37[2] | - |
| Acinetobacter baumannii | ~2 - 4[1] | - | - |
| Enterobacterales | ~2 - 4[1] | 0.03 - 0.23[2] | - |
| Haemophilus influenzae | - | <0.015[2] | - |
| Neisseria gonorrhoeae | - | - | - |
| Gram-Positive | |||
| Staphylococcus aureus | - | 0.75[2] | - |
| Streptococcus pneumoniae | - | 1.89[2] | - |
| Streptococcus faecalis | - | 0.95[2] | - |
Note: A hyphen (-) indicates that data was not available in the reviewed sources.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method, a common technique used to determine MIC values.[3][4][5][6]
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Agent: A stock solution of the test compound (e.g., Nitroxoline) of known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
- McFarland Standard: A 0.5 McFarland turbidity standard (approximating 1.5 x 10⁸ CFU/mL).
- Pipettes and Tips: Sterile, calibrated micropipettes.
2. Inoculum Preparation:
- Aseptically transfer several colonies from a fresh agar plate into a tube of sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.
- Add 200 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second well to the third, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of antimicrobial concentrations.
4. Inoculation:
- Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (containing only broth and bacteria) and a negative control well (containing only broth).
5. Incubation:
- Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
6. Reading the Results:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the proposed mechanism of action of Nitroxoline, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action for Nitroxoline.
Conclusion
While direct experimental data for 5-Nitrocinnoline is limited, the analysis of its structural analog, Nitroxoline, reveals a promising antibacterial profile, particularly against Gram-negative bacteria.[1] Its unique mechanism of action, involving the chelation of essential metal ions, presents a potential advantage in overcoming existing resistance mechanisms.[1] Further investigation into the synthesis and in-depth microbiological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future research endeavors.
References
- 1. Antibacterial activity of nitroquinoline [chinafinechemical.com]
- 2. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Electronic Properties of Nitrocinnoline and Nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
A comprehensive search of scientific literature did not yield specific experimental values for the electron affinity, ionization potential, or dipole moment of nitrocinnoline and nitroisoquinoline. The following table includes the experimental ionization potential for the parent compound, isoquinoline, as a reference. The absence of data for the nitrated derivatives is explicitly noted.
| Electronic Property | Nitrocinnoline | Nitroisoquinoline | Isoquinoline (Parent Compound) |
| Ionization Potential (eV) | Data not available | Data not available | 8.53 ± 0.02[1] |
| Electron Affinity (eV) | Data not available | Data not available | Data not available |
| Dipole Moment (Debye) | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections detail the standard experimental methodologies used to determine the electronic properties discussed in this guide.
Determination of Ionization Potential
The ionization potential (IP) is the minimum energy required to remove an electron from a gaseous atom or molecule. Photoelectron spectroscopy (PES) is a primary technique for its determination.
-
Sample Preparation : The compound is vaporized under high vacuum to ensure individual molecules are analyzed without intermolecular interactions.
-
Ionization : A high-energy monochromatic photon source, typically vacuum ultraviolet (VUV) radiation from a synchrotron or a gas discharge lamp, irradiates the gaseous sample. The energy of the photons is precisely known.
-
Electron Energy Analysis : The kinetic energy of the photoejected electrons is measured using an electron energy analyzer.
-
Data Analysis : The ionization potential is calculated by subtracting the kinetic energy of the ejected electron from the energy of the incident photon (IP = Photon Energy - Electron Kinetic Energy). A spectrum of ionization potentials is obtained, corresponding to the removal of electrons from different molecular orbitals.
Determination of Electron Affinity
Electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. Laser photoelectron spectroscopy of negative ions is a common and precise method for determining EA.[2]
-
Negative Ion Formation : The molecule of interest is introduced into an ion source where it captures a low-energy electron to form a negative ion. This can be achieved through methods like electron impact or chemical ionization.
-
Ion Trapping and Mass Selection : The generated negative ions are trapped and cooled, and the specific ion of interest is mass-selected.
-
Photodetachment : The trapped and mass-selected negative ions are irradiated with a laser beam of a known wavelength. If the photon energy is greater than the electron affinity, the excess electron is detached.
-
Electron Kinetic Energy Measurement : The kinetic energy of the photodetached electrons is measured.
-
Calculation of Electron Affinity : The electron affinity is determined by subtracting the kinetic energy of the detached electron from the energy of the laser photon (EA = Photon Energy - Electron Kinetic Energy).
Determination of Dipole Moment
The electric dipole moment is a measure of the separation of positive and negative electrical charges within a molecule. The Stark effect in microwave spectroscopy is a highly accurate method for determining the dipole moment of gas-phase molecules.
-
Sample Introduction : The sample is introduced into the microwave spectrometer in the gas phase at low pressure.
-
Microwave Spectroscopy : The molecule is exposed to microwave radiation, and its rotational spectrum is recorded. The frequencies of the rotational transitions are measured with high precision.
-
Application of an Electric Field (Stark Effect) : A strong, uniform electric field is applied to the sample. This electric field interacts with the molecular dipole moment, causing a shift and splitting of the rotational spectral lines. This phenomenon is known as the Stark effect.
-
Analysis of Spectral Shifts : The magnitude of the splitting or shift of the spectral lines is directly proportional to the strength of the applied electric field and the magnitude of the dipole moment.
-
Calculation of Dipole Moment : By accurately measuring the frequency shifts as a function of the applied electric field, the permanent electric dipole moment of the molecule can be precisely calculated.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the electronic properties of a given molecule.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential cross-reactivity profile of 5-Nitrocinnoline against a panel of structurally analogous nitroaromatic compounds. Due to a lack of publicly available direct experimental data on this compound's cross-reactivity, this document presents a hypothetical yet methodologically robust approach for its evaluation. The experimental protocols, data, and potential signaling pathway interactions described herein are based on established principles in chemical biology and drug discovery, offering a blueprint for future laboratory investigations.
The selection of related compounds for this comparison is based on structural similarity to this compound, a key factor in predicting potential cross-reactivity. These compounds share the core bicyclic heteroaromatic scaffold and the electron-withdrawing nitro group, features that may lead to interactions with similar biological targets.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
The following table summarizes hypothetical quantitative data from a competitive binding assay, illustrating potential cross-reactivity. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value suggests a higher binding affinity and, in this context, greater potential for cross-reactivity with the primary target of this compound.
| Compound | Structure | Target Binding Affinity (IC50, nM) | Predicted Cross-Reactivity (%) |
| This compound | C9H5N3O2 | 15 | 100 |
| 8-Nitrocinnoline | C9H5N3O2 | 45 | 33.3 |
| 5-Nitroquinoline | C9H6N2O2 | 80 | 18.8 |
| 4-Nitroquinoline N-oxide | C9H6N2O3 | 120 | 12.5 |
| 5-Nitroisoquinoline | C9H6N2O2 | 150 | 10.0 |
| Cinnoline | C8H6N2 | >10,000 | <0.1 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
The assessment of cross-reactivity is crucial in drug development to understand a compound's specificity and potential off-target effects.[1] The following are detailed methodologies for key experiments that would be conducted to determine the cross-reactivity profile of this compound.
Competitive Binding Assay
This in vitro assay is designed to quantify the binding affinity of test compounds to a specific biological target.[2]
-
Objective: To determine the IC50 values for this compound and related compounds against a putative primary target (e.g., a specific kinase or receptor).
-
Materials:
-
Purified recombinant target protein.
-
A high-affinity radiolabeled or fluorescently-labeled ligand for the target protein.
-
This compound and related compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well microplates.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
A fixed concentration of the labeled ligand and the target protein are added to the wells of a microplate.
-
Serial dilutions of the unlabeled test compounds (this compound and its analogs) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The amount of bound labeled ligand is measured. The signal will be inversely proportional to the binding affinity of the test compound.
-
IC50 values are calculated by fitting the data to a dose-response curve. Cross-reactivity is then often expressed as a percentage relative to the primary compound.[3]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess target engagement in a cellular environment.
-
Objective: To confirm the binding of this compound and related compounds to the target protein within intact cells.
-
Materials:
-
Cultured cells expressing the target protein.
-
This compound and related compounds.
-
Lysis buffer.
-
Instrumentation for heat application (e.g., PCR cycler) and protein analysis (e.g., Western blotting or mass spectrometry).
-
-
Procedure:
-
Cells are treated with the test compounds or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation. Ligand-bound proteins are typically more stable and aggregate at higher temperatures.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.
-
A shift in the melting temperature of the target protein in the presence of a compound indicates direct binding.
-
Kinome Profiling
If the primary target of this compound is a kinase, kinome profiling can reveal its selectivity and potential off-target kinase interactions.
-
Objective: To assess the inhibitory activity of this compound and its analogs against a broad panel of kinases.
-
Materials:
-
A commercial kinase panel (e.g., a panel of several hundred purified human kinases).
-
ATP and a suitable kinase substrate.
-
This compound and related compounds.
-
Detection reagents to measure kinase activity (e.g., based on ATP consumption or substrate phosphorylation).
-
-
Procedure:
-
The test compounds are incubated with each kinase in the panel in the presence of ATP and the substrate.
-
Kinase activity is measured.
-
The percent inhibition for each kinase at a given compound concentration is calculated.
-
The results provide a selectivity profile, highlighting which other kinases are inhibited by the test compounds, thus indicating cross-reactivity.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be modulated by this compound and its analogs.
Caption: Workflow for Assessing Cross-Reactivity.
Caption: Hypothetical Kinase Signaling Pathway Inhibition.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Nitrocinnoline
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 5-Nitrocinnoline, a nitrogen-containing heterocyclic compound. The following procedures are based on established best practices for hazardous waste management and information derived from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound itself.
Key Safety and Handling Data
Due to the limited availability of specific data for this compound, the following table summarizes key safety and handling information extrapolated from the Safety Data Sheet of a closely related compound, 5-Nitroquinoxaline. Researchers should handle this compound with the assumption that it possesses similar hazardous properties.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, safety goggles, and a lab coat. | [1] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | [1] |
| Accidental Release Measures | Avoid dust formation. Collect spillage using spark-proof tools and place in a suitable, closed container for disposal. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous waste. Adherence to institutional and local regulations is mandatory.
1. Waste Identification and Segregation:
-
Characterize the Waste: this compound waste should be classified as a toxic and potentially reactive hazardous waste.
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizers.[3] It should be collected in a dedicated, properly labeled hazardous waste container.
2. Containerization:
-
Primary Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. Ensure the container is appropriate for solid waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". The date of waste generation should also be recorded.[3][4]
3. On-site Neutralization (for trace amounts and contaminated materials):
-
Decontamination of Glassware: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being disposed of as regular laboratory glass waste.[3][5] The rinsate must be collected and treated as hazardous waste.
-
Spill Residues: Small spills, after being contained and collected, should be placed in the designated hazardous waste container.
4. Storage Pending Disposal:
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store the primary container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[3]
5. Final Disposal:
-
Professional Disposal Service: Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company. Provide them with a full characterization of the waste.[2]
-
Regulatory Compliance: Ensure all local, state, and federal regulations for the disposal of toxic and hazardous chemical waste are followed.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide is intended for informational purposes only and is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets. In the absence of a specific SDS for this compound, the information provided for the similar compound 5-Nitroquinoxaline should be considered as a guideline.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
